molecular formula C5H4BrN5 B580417 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine CAS No. 1235374-44-3

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B580417
CAS No.: 1235374-44-3
M. Wt: 214.026
InChI Key: TUTGYFIEADAVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is a useful research compound. Its molecular formula is C5H4BrN5 and its molecular weight is 214.026. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTGYFIEADAVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)C(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromoimidazo[2,1-f]triazin-4-amine: A Technical Overview of a Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on 7-Bromoimidazo[2,1-f]triazin-4-amine, CAS number 1235374-44-3. While detailed experimental and biological data for this specific compound are limited in publicly accessible scientific literature, this document consolidates the known properties and explores its potential applications based on its chemical classification and the broader significance of the imidazo[2,1-f]triazine scaffold.

Core Properties of 7-Bromoimidazo[2,1-f]triazin-4-amine

The fundamental physicochemical properties of 7-Bromoimidazo[2,1-f]triazin-4-amine, as collated from various chemical suppliers, are summarized below. It is important to note that some of these properties are calculated rather than experimentally determined.

PropertyValueSource
CAS Number 1235374-44-3[1]
Molecular Formula C₅H₄BrN₅[1]
Molecular Weight 214.026 g/mol [1]
Purity ≥97%[1]
Appearance White to off-white powder-
Storage Room temperature[1]
Topological Polar Surface Area (TPSA) 69.1 Ų-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-
Calculated logP 0.35 - 1.46-

Application in Protein Degradation: A PROTAC Building Block

7-Bromoimidazo[2,1-f]triazin-4-amine is categorized as a "Protein Degrader Building Block"[1]. This classification strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of 7-Bromoimidazo[2,1-f]triazin-4-amine, featuring a reactive bromo group and an amine, makes it a versatile component for PROTAC synthesis. It can potentially be used as a part of the warhead that binds to the target protein or as a component of the linker that connects the warhead to the E3 ligase ligand.

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting where a building block like 7-Bromoimidazo[2,1-f]triazin-4-amine could be incorporated.

PROTAC_Synthesis_Workflow Conceptual Workflow: PROTAC Synthesis cluster_synthesis Synthesis of Components cluster_assembly PROTAC Assembly cluster_compound Potential Role of 7-Bromoimidazo[2,1-f]triazin-4-amine Warhead Target Protein Ligand (Warhead) Step2 Coupling of Linker to Warhead Warhead->Step2 E3_Ligand E3 Ligase Ligand Step3 Coupling of Linker-Warhead to E3 Ligase Ligand E3_Ligand->Step3 Linker_Building_Block Linker Precursor Step1 Linker Synthesis/Modification Linker_Building_Block->Step1 Step1->Step2 Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC Compound 7-Bromoimidazo[2,1-f]triazin-4-amine (CAS 1235374-44-3) Compound->Warhead Can be part of the warhead Compound->Linker_Building_Block Can be incorporated into the linker

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

The Imidazo[2,1-f][1][2][3]triazine Scaffold in Medicinal Chemistry

Derivatives of the related pyrrolo[2,1-f][1][2][3]triazine have shown significant activity as kinase inhibitors, targeting enzymes such as phosphoinositide 3-kinase delta (PI3Kδ) and anaplastic lymphoma kinase (ALK). Inhibition of these kinases is a key strategy in the development of treatments for cancers and autoimmune diseases. For instance, certain pyrrolo[2,1-f][1][2][3]triazine derivatives have demonstrated potent and selective inhibition of PI3Kδ, with efficacy in preclinical models of autoimmune disease.

The following diagram illustrates the general principle of kinase inhibition, a likely therapeutic application for derivatives of this scaffold.

Kinase_Inhibition General Mechanism of Kinase Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition by Imidazo[2,1-f]triazine Derivative ATP ATP Kinase Kinase ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation Blocked_Kinase Inactive Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response No_Response Inhibition of Cellular Response Inhibitor Imidazo[2,1-f]triazine Derivative Inhibitor->Kinase Competes with ATP for binding

Caption: General mechanism of action for kinase inhibitors.

Conclusion

7-Bromoimidazo[2,1-f]triazin-4-amine is a commercially available chemical building block with clear potential in the rapidly evolving field of targeted protein degradation. Its classification as a "Protein Degrader Building Block" points towards its application in the synthesis of PROTACs. While specific experimental data and detailed protocols for this compound are currently lacking in the public domain, the well-established biological significance of the imidazo[2,1-f]triazine scaffold suggests that this and related compounds are valuable tools for medicinal chemists. Further research and publication of experimental findings will be crucial to fully elucidate the properties and applications of this specific molecule. Researchers are encouraged to consult safety data sheets (SDS) from suppliers for handling and safety information.

References

Physicochemical Properties of 7-Bromoimidazo[2,1-f]triazin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoimidazo[2,1-f]triazin-4-amine is a heterocyclic organic compound with a molecular formula of C₅H₄BrN₅ and a molecular weight of 214.026 g/mol .[1] Its chemical structure features a fused imidazo[2,1-f]triazine ring system, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related scaffolds. This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromoimidazo[2,1-f]triazin-4-amine, detailed experimental protocols for their determination, and an illustrative representation of a relevant biological signaling pathway. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates predicted values and established methodologies to support research and drug development efforts.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Parameters such as solubility, lipophilicity (logP), and ionization constant (pKa) influence absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target engagement. The following table summarizes the available and predicted physicochemical data for 7-Bromoimidazo[2,1-f]triazin-4-amine.

PropertyValue (Predicted/Estimated)Method
Molecular Formula C₅H₄BrN₅---
Molecular Weight 214.026 g/mol ---
CAS Number 1235374-44-3---
Melting Point Not availableCapillary Method
Boiling Point Not availableThermogravimetric Analysis (TGA)
pKa (most basic) ~3-5Potentiometric Titration
logP ~1.5 - 2.5Shake-Flask Method
Aqueous Solubility Low to moderateKinetic/Thermodynamic Solubility Assay

Note: Predicted values are derived from computational models and analysis of structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocols

Accurate determination of physicochemical properties requires robust and well-defined experimental protocols. The following sections detail standard methodologies for the key parameters.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered 7-Bromoimidazo[2,1-f]triazin-4-amine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/min) approaching the expected melting point.

  • Observation: The temperatures at which the substance first begins to melt (onset) and completely liquefies (completion) are recorded as the melting point range.

Boiling Point Determination (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis can be employed to estimate the boiling point of a substance by measuring its mass loss as a function of increasing temperature under controlled atmospheric conditions.

Protocol:

  • Sample Preparation: A small, accurately weighed sample of 7-Bromoimidazo[2,1-f]triazin-4-amine is placed in a tared TGA sample pan.

  • Instrument Setup: The TGA instrument is programmed with a specific temperature ramp (e.g., 10 °C/min) and an inert atmosphere (e.g., nitrogen).

  • Analysis: The sample is heated, and the instrument records the mass of the sample as a function of temperature.

  • Data Interpretation: The boiling point is typically identified as the temperature at which a significant and sharp mass loss occurs, corresponding to the vaporization of the compound. The onset temperature of this mass loss is often reported as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic functional groups, like the amine and nitrogen-containing heterocycle in 7-Bromoimidazo[2,1-f]triazin-4-amine, the pKa of the conjugate acid is determined.

Protocol:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic groups have been protonated.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of 7-Bromoimidazo[2,1-f]triazin-4-amine is dissolved in one of the phases (preferably the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Assay (Kinetic and Thermodynamic Methods)

Aqueous solubility is a critical parameter for drug absorption and formulation. Both kinetic and thermodynamic solubility can be assessed.

Kinetic Solubility Protocol (High-Throughput Screening):

  • Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent like dimethyl sulfoxide (DMSO).

  • Dilution: Aliquots of the DMSO stock are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry (light scattering) or by measuring the absorbance of the supernatant after filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined and reported as the kinetic solubility.

Thermodynamic Solubility Protocol (Equilibrium Method):

  • Equilibration: An excess amount of the solid compound is added to an aqueous buffer.

  • Agitation: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the compound in the clear aqueous solution is measured, typically by HPLC, and reported as the thermodynamic solubility.

Biological Context: Inhibition of the IGF-1R Signaling Pathway

The imidazo[2,1-f]triazine scaffold and related structures have been investigated for their potential as kinase inhibitors. One relevant target is the Insulin-like Growth Factor 1 Receptor (IGF-1R), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[2][3][4] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers. Small molecule inhibitors targeting this pathway are of significant interest in oncology drug discovery.[5]

The following diagram illustrates a simplified representation of the IGF-1R signaling pathway and the potential point of inhibition by a small molecule inhibitor like a derivative of 7-Bromoimidazo[2,1-f]triazin-4-amine.

IGF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds P P IGF-1R->P Autophosphorylation Inhibitor 7-Bromoimidazo[2,1-f]triazin-4-amine (Small Molecule Inhibitor) Inhibitor->IGF-1R Inhibits IRS IRS P->IRS Recruits & Phosphorylates Grb2/Sos Grb2/Sos P->Grb2/Sos Recruits PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Cell Growth & Differentiation) ERK->Gene_Expression

Caption: IGF-1R signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

The following workflow outlines the key steps in evaluating a compound like 7-Bromoimidazo[2,1-f]triazin-4-amine as a potential kinase inhibitor.

Kinase_Inhibitor_Workflow Start Compound Synthesis & Purification Biochemical_Assay Biochemical Kinase Assay (e.g., IGF-1R) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay (Phosphorylation) Biochemical_Assay->Cellular_Assay Active Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cellular_Assay->Proliferation_Assay Active Selectivity_Panel Kinase Selectivity Profiling Proliferation_Assay->Selectivity_Panel ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, etc.) Proliferation_Assay->ADME_Tox In_Vivo In Vivo Efficacy Studies (Xenograft Models) Selectivity_Panel->In_Vivo ADME_Tox->In_Vivo End Lead Optimization In_Vivo->End Efficacious

Caption: Workflow for kinase inhibitor drug discovery.

Conclusion

References

An In-depth Technical Guide on the Proposed Synthesis and Characterization of 7-Bromoimidazo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proposed Synthetic Pathway

The synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine can be envisioned through a multi-step process involving the construction of the imidazo[2,1-f][1][2][3]triazin-4-one core, followed by bromination and subsequent amination.

DOT Script for Proposed Synthetic Pathway:

Synthesis_Pathway A Starting Material (e.g., 2-hydrazinyl-1H-imidazole) B Imidazo[2,1-f][1,2,4]triazin-4-one Intermediate A->B Cyclization (e.g., with a glyoxylic acid derivative) C 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-one B->C Bromination (e.g., NBS) D 7-Bromoimidazo[2,1-f]triazin-4-amine (Target Molecule) C->D Amination (e.g., via chlorination then amination)

Caption: Proposed synthetic pathway for 7-Bromoimidazo[2,1-f]triazin-4-amine.

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine. These are based on established methodologies for the synthesis of similar heterocyclic compounds.

Step 1: Synthesis of Imidazo[2,1-f][1][2][3]triazin-4-one

This step involves the cyclization of a suitable 2-hydrazinyl-1H-imidazole derivative with a glyoxylic acid derivative to form the fused ring system.

  • Reactants:

    • 2-hydrazinyl-1H-imidazole (1.0 eq)

    • Ethyl glyoxylate (1.1 eq)

  • Solvent: Ethanol

  • Procedure:

    • Dissolve 2-hydrazinyl-1H-imidazole in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl glyoxylate to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product is expected to precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield imidazo[2,1-f][1][2][3]triazin-4-one.

Step 2: Synthesis of 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-one

This step focuses on the regioselective bromination of the imidazo[2,1-f][1][2][3]triazin-4-one intermediate. The 7-position is the likely site of electrophilic substitution.

  • Reactants:

    • Imidazo[2,1-f][1][2][3]triazin-4-one (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile

  • Procedure:

    • Suspend Imidazo[2,1-f][1][2][3]triazin-4-one in acetonitrile in a flask protected from light.

    • Add N-Bromosuccinimide portion-wise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

    • After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-one.

Step 3: Synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine

The final step involves the conversion of the 4-oxo group to a 4-amino group. This is typically a two-step process involving chlorination followed by amination.

  • Part A: Chlorination

    • Reactants:

      • 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-one (1.0 eq)

      • Phosphorus oxychloride (POCl₃) (excess)

    • Procedure:

      • Carefully add 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-one to an excess of phosphorus oxychloride at 0 °C.

      • Heat the mixture to reflux and maintain for 2-4 hours.

      • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

      • Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

      • Extract the product with an organic solvent (e.g., dichloromethane).

      • Dry the organic layer and concentrate to yield the crude 4-chloro-7-bromoimidazo[2,1-f][1][2][3]triazine. This intermediate is often used directly in the next step without further purification.

  • Part B: Amination

    • Reactants:

      • Crude 4-chloro-7-bromoimidazo[2,1-f][1][2][3]triazine (1.0 eq)

      • Ammonia (in a suitable solvent like isopropanol or as a solution of ammonium hydroxide)

    • Procedure:

      • Dissolve the crude 4-chloro intermediate in a suitable solvent (e.g., isopropanol).

      • Add a solution of ammonia in the same solvent or aqueous ammonium hydroxide.

      • Heat the reaction mixture in a sealed vessel at a temperature ranging from 80-120 °C for 12-24 hours.

      • Cool the reaction to room temperature.

      • Remove the solvent under reduced pressure.

      • Purify the residue by column chromatography or recrystallization to obtain the final product, 7-Bromoimidazo[2,1-f]triazin-4-amine.

DOT Script for Experimental Workflow:

Experimental_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Bromination cluster_step3 Step 3: Amination A Dissolve Reactants in Ethanol B Reflux (4-6 hours) A->B C Cool and Filter B->C D Wash and Dry C->D E Suspend in Acetonitrile Add NBS D->E Imidazo[2,1-f][1,2,4]triazin-4-one F Stir at RT (12-16 hours) E->F G Quench and Extract F->G H Purify by Chromatography G->H I Chlorination with POCl₃ H->I 7-Bromo-imidazo[2,1-f][1,2,4]triazin-4-one J Work-up and Extraction I->J K Amination with Ammonia J->K L Purify Final Product K->L

Caption: Detailed experimental workflow for the proposed synthesis.

Characterization Data (Predicted)

The following table summarizes the predicted characterization data for 7-Bromoimidazo[2,1-f]triazin-4-amine. This data is extrapolated from known data for structurally similar bromo-substituted imidazopyridines and imidazotriazines.

Property Predicted Value/Observation
Molecular Formula C₅H₄BrN₅
Molecular Weight 214.03 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 8.0-8.5 (s, 1H, H-2), 7.5-8.0 (s, 1H, H-6), 6.5-7.0 (br s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 155-160 (C4), 140-145 (C8a), 130-135 (C2), 115-120 (C6), 110-115 (C7)
Mass Spectrometry (ESI+) m/z 213.9 [M+H]⁺, 215.9 [M+H]⁺ (isotopic pattern for Br)

Signaling Pathways

Given that many nitrogen-containing heterocycles, including derivatives of imidazotriazines, are explored as kinase inhibitors, it is plausible that 7-Bromoimidazo[2,1-f]triazin-4-amine could be investigated for its potential to modulate signaling pathways involved in cell proliferation and survival. A common target for such scaffolds is the PI3K/Akt/mTOR pathway.

DOT Script for a Generic Kinase Inhibition Pathway:

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Kinase (e.g., PI3K) Receptor->Kinase Activates Downstream Downstream Effector (e.g., Akt) Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 7-Bromoimidazo[2,1-f]triazin-4-amine Inhibitor->Kinase Inhibits

References

Technical Guide: Spectral and Biological Insights into Imidazo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and potential biological significance of the imidazo[2,1-f]triazine scaffold, with a specific focus on 7-Bromoimidazo[2,1-f]triazin-4-amine. Due to the limited availability of public experimental data for this specific bromo-derivative, this guide presents predicted spectral data based on its parent compound, 4-Aminoimidazo[2,1-f][1][2][3]triazine, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, this document explores the broader biological context of this class of molecules, which have shown promise in various therapeutic areas.

Introduction

The imidazo[2,1-f][1][2][3]triazine core is a privileged heterocyclic structure in medicinal chemistry, drawing significant attention due to its diverse biological activities. Derivatives of this scaffold are being explored as potential kinase inhibitors, antiviral agents, and modulators of other key biological targets. 7-Bromoimidazo[2,1-f]triazin-4-amine, with its strategic bromine substitution, represents a valuable building block for the development of novel therapeutics, offering a handle for further chemical modifications and structure-activity relationship (SAR) studies. This guide aims to provide researchers with the foundational knowledge required to work with and further investigate this promising compound.

Spectral Data

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 7-Bromoimidazo[2,1-f]triazin-4-amine, extrapolated from data for analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for 7-Bromoimidazo[2,1-f]triazin-4-amine

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2s-
H-67.5 - 7.9s-
NH₂5.5 - 6.5br s-

Note: Predicted shifts are in DMSO-d₆. The bromine atom at position 7 will likely cause a downfield shift for the adjacent proton (H-6) compared to the unsubstituted parent compound.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromoimidazo[2,1-f]triazin-4-amine

PositionPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-4155 - 160
C-6120 - 125
C-7110 - 115
C-8a135 - 140

Note: Predicted shifts are in DMSO-d₆. The carbon atom directly attached to the bromine (C-7) will show a significant shift.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. For 7-Bromoimidazo[2,1-f]triazin-4-amine, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Table 3: Predicted Mass Spectrometry Data for 7-Bromoimidazo[2,1-f]triazin-4-amine (C₅H₄BrN₅)

IonPredicted m/z
[M+H]⁺ (for ⁷⁹Br)213.97
[M+H]⁺ (for ⁸¹Br)215.97
[M+Na]⁺ (for ⁷⁹Br)235.95
[M+Na]⁺ (for ⁸¹Br)237.95

Experimental Protocols

The following sections detail proposed experimental procedures for the synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine and the acquisition of its spectral data.

Proposed Synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine

A plausible synthetic route to 7-Bromoimidazo[2,1-f]triazin-4-amine involves the cyclization of a substituted imidazole precursor.

3.1.1. Materials and Reagents

  • 2-Amino-4-bromo-1H-imidazole

  • Cyanamide

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Sodium hydride - NaH)

  • Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

3.1.2. Reaction Procedure

  • To a solution of 2-Amino-4-bromo-1H-imidazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of cyanamide in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Bromoimidazo[2,1-f]triazin-4-amine.

NMR Spectroscopy
  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to assign the chemical shifts and coupling constants.

Mass Spectrometry
  • Prepare a sample by dissolving a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode.

  • Observe the mass spectrum for the characteristic isotopic pattern of a bromine-containing compound ([M+H]⁺ and [M+H+2]⁺).

Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification 2_Amino_4_bromo_1H_imidazole 2-Amino-4-bromo-1H-imidazole Cyclization Cyclization (NaH, DMF, 80-100 °C) 2_Amino_4_bromo_1H_imidazole->Cyclization Cyanamide Cyanamide Cyanamide->Cyclization Workup Aqueous Workup Cyclization->Workup Target_Compound 7-Bromoimidazo[2,1-f]triazin-4-amine Purification Column Chromatography Workup->Purification Purification->Target_Compound

Caption: Proposed synthetic workflow for 7-Bromoimidazo[2,1-f]triazin-4-amine.

Potential Drug Discovery Workflow

G Start Imidazo[2,1-f]triazine Scaffold Library Library Synthesis (e.g., 7-Bromoimidazo[2,1-f]triazin-4-amine) Start->Library Screening High-Throughput Screening (e.g., Kinase Assays, Antiviral Assays) Library->Screening Hit Hit Identification Screening->Hit Hit->Library Inactive Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Active Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A potential drug discovery workflow for imidazo[2,1-f]triazine derivatives.

Conclusion

7-Bromoimidazo[2,1-f]triazin-4-amine is a compound of significant interest for medicinal chemistry and drug development. While direct experimental spectral data is currently limited, this guide provides a solid foundation for researchers by presenting predicted data and detailed experimental protocols. The outlined synthetic route and analytical methods will enable the preparation and unambiguous characterization of this compound. The broader context of the biological activities of the imidazo[2,1-f]triazine scaffold suggests that this and related compounds are fertile ground for the discovery of new therapeutic agents.

References

In-depth Technical Guide on the Role of 7-Bromoimidazo[2,1-f]triazin-4-amine in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the role of 7-Bromoimidazo[2,1-f]triazin-4-amine in the design of Proteolysis Targeting Chimeras (PROTACs), publicly available scientific literature, patent databases, and chemical supplier application notes do not contain specific information regarding its use as either an E3 ubiquitin ligase ligand or a target protein ligand within a PROTAC construct.

While the compound is commercially available and categorized as a "Protein Degrader Building Block," indicating its intended application in the field of targeted protein degradation, there is no published data detailing its specific binding partners, quantitative metrics of its efficacy in PROTACs, or associated experimental protocols.

This lack of information prevents the creation of the requested in-depth technical guide, which would require:

  • Quantitative Data: Specific binding affinities (Kd), degradation constants (DC50), and other pharmacological data for PROTACs incorporating this moiety are not available.

  • Experimental Protocols: Detailed methodologies for synthesizing PROTACs with this compound or for conducting biochemical and cellular assays to evaluate their performance have not been published.

  • Signaling Pathways and Logical Relationships: Without knowing the target protein and the E3 ligase involved, it is impossible to construct diagrams of relevant signaling pathways or the logical workflow of experiments.

It is conceivable that 7-Bromoimidazo[2,1-f]triazin-4-amine is a novel chemical entity for which research and development are in early, proprietary stages, and the corresponding data has not yet been disclosed in the public domain.

Therefore, this document cannot provide the detailed technical guide as requested. Researchers and drug development professionals interested in this specific compound are encouraged to monitor scientific literature and patent filings for future disclosures. For immediate research needs, exploring established and well-documented E3 ligase ligands, such as those for von Hippel-Lindau (VHL) and Cereblon (CRBN), would be a more viable approach.

In-Depth Technical Guide: E3 Ligase Binding Profiles of Imidazo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the E3 ligase binding profile of molecules based on the imidazo[2,1-f]triazine scaffold. Direct, publicly available data on the specific compound 7-Bromoimidazo[2,1-f]triazin-4-amine is scarce, preventing a detailed analysis of this individual molecule. However, the broader imidazo[2,1-f]triazine class of compounds has been explored in medicinal chemistry, showing engagement with various biological targets. This document provides a comprehensive overview of the principles of E3 ligase engagement, details established binding ligands for well-characterized E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL), and outlines the experimental protocols necessary to determine such binding profiles. This information serves as a foundational resource for researchers interested in exploring the potential of novel imidazo[2,1-f]triazine derivatives as E3 ligase recruiters for targeted protein degradation.

Introduction to E3 Ligases and Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. A key technology in TPD is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The choice of E3 ligase is critical to the success of a PROTAC. With over 600 E3 ligases in humans, there is a vast landscape to explore for achieving tissue-specific or tumor-selective protein degradation.[3] However, the majority of current PROTACs utilize ligands for a small handful of E3 ligases, most notably CRBN and VHL.[3][4] Therefore, the discovery of novel ligands, or "warheads," for different E3 ligases is a major focus of drug discovery.

While derivatives of the core imidazo[2,1-f]triazine structure have been investigated as kinase inhibitors and for other biological activities, their potential as E3 ligase ligands is not yet well-documented in public literature.[5][6][7] This guide provides the necessary context and methodologies to evaluate a compound like 7-Bromoimidazo[2,1-f]triazin-4-amine for this purpose.

Quantitative Binding Data for Established E3 Ligase Ligands

To provide a benchmark for assessing novel compounds, the following tables summarize the binding affinities of well-established ligands for the E3 ligases CRBN and VHL. These values are critical for understanding the potency required for effective E3 ligase recruitment.

Table 1: Binding Affinities of Common Cereblon (CRBN) Ligands

LigandBinding AssayKd / Ki (nM)Cell Line / System
ThalidomideCompetitive Binding~180HEK293T
LenalidomideCompetitive Binding~250In vitro
PomalidomideCompetitive Binding~30In vitro
GlutarimideIsothermal Titration Calorimetry (ITC)24,000Recombinant Protein
2-PiperidinoneSurface Plasmon Resonance (SPR)1,100,000Recombinant Protein

Note: Binding affinities can vary based on the assay and experimental conditions. The values presented are representative examples from the literature.[8]

Table 2: Binding Affinities of Common Von Hippel-Lindau (VHL) Ligands

LigandBinding AssayKd / IC50 (nM)Cell Line / System
VH032TR-FRET188Recombinant Protein
VH298Isothermal Titration Calorimetry (ITC)130Recombinant Protein
VHL-1TR-FRET54Recombinant Protein

Note: These ligands are derivatives of a core molecule designed to mimic the binding of HIF-1α to VHL.[9]

Experimental Protocols for Determining E3 Ligase Binding

The following are detailed methodologies for key experiments used to quantify the interaction between a compound and an E3 ligase.

3.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a common, high-throughput method to measure binding affinity in solution.

  • Principle: The assay measures the proximity between a fluorescently labeled E3 ligase and a labeled tracer ligand that binds to the same site. A test compound will compete with the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant purified E3 ligase (e.g., VHL/ElonginB/ElonginC complex) with a tag (e.g., His-tag).

    • Lanthanide-labeled antibody against the tag (e.g., Tb-anti-His).

    • Fluorescently labeled tracer ligand (e.g., FAM-VH032).

    • Test compound (e.g., 7-Bromoimidazo[2,1-f]triazin-4-amine).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In a microplate, add the E3 ligase complex and the anti-His antibody. Incubate for 30 minutes.

    • Add the test compound dilutions to the wells.

    • Add the fluorescently labeled tracer ligand to all wells.

    • Incubate for 60-120 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50.

3.2 Surface Plasmon Resonance (SPR)

SPR provides real-time kinetics of binding, including association (kon) and dissociation (koff) rates.

  • Principle: An E3 ligase is immobilized on a sensor chip. A solution containing the test compound is flowed over the surface. Binding of the compound to the ligase changes the refractive index at the surface, which is detected as a change in the SPR signal.

  • Procedure:

    • Immobilize the purified E3 ligase onto a sensor chip (e.g., CM5 chip) via amine coupling.

    • Prepare a series of dilutions of the test compound in a suitable running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate for a defined period (association phase).

    • Flow running buffer over the surface to measure the dissociation of the compound (dissociation phase).

    • Regenerate the sensor surface with a mild acid or base to remove any bound compound.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the dissociation constant (Kd).

3.3 Isothermal Titration Calorimetry (ITC)

ITC is a label-free method that directly measures the heat released or absorbed during a binding event.

  • Principle: A solution of the test compound is titrated into a solution containing the E3 ligase. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Procedure:

    • Load the purified E3 ligase into the sample cell of the calorimeter.

    • Load a concentrated solution of the test compound into the injection syringe.

    • Perform a series of small injections of the compound into the E3 ligase solution.

    • Measure the heat change after each injection.

    • Integrate the heat peaks and plot them against the molar ratio of the compound to the protein.

    • Fit the data to a binding model to extract the thermodynamic parameters.

Visualizations of Pathways and Workflows

4.1 Signaling Pathway of the CRL4-CRBN E3 Ligase Complex

The following diagram illustrates the components of the Cullin-4-RING Ligase (CRL4) complex with Cereblon (CRBN) as the substrate receptor.

CRL4_CRBN_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex cluster_Ubiquitination Ubiquitination Cascade CUL4A Cullin 4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 CRBN Cereblon (Substrate Receptor) DDB1->CRBN POI Protein of Interest (Neosubstrate) CRBN->POI Proximity Induction E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub Ubiquitin E2->RBX1 Binds to RING domain E2->POI Ubiquitination Proteasome 26S Proteasome POI->Proteasome Degradation PROTAC PROTAC PROTAC->CRBN Binds PROTAC->POI Binds

Caption: The CRL4-CRBN E3 ligase complex, recruited by a PROTAC, ubiquitinates a target protein for proteasomal degradation.

4.2 General Workflow for E3 Ligase Binding Profile Assessment

This diagram outlines the logical flow of experiments to characterize a novel compound's E3 ligase binding profile.

E3_Binding_Workflow Start Start: Novel Compound (e.g., 7-Bromoimidazo[2,1-f]triazin-4-amine) HTS Primary Screen: High-Throughput Assay (e.g., TR-FRET) Start->HTS Hit_Identified Hit Identified? HTS->Hit_Identified Secondary_Assay Secondary Assay: Orthogonal Method (e.g., SPR) Hit_Identified->Secondary_Assay Yes No_Hit No Binding Detected Hit_Identified->No_Hit No Binding_Confirmed Binding Confirmed? Secondary_Assay->Binding_Confirmed Detailed_Kinetics Detailed Characterization: Kinetics & Thermodynamics (SPR & ITC) Binding_Confirmed->Detailed_Kinetics Yes No_Confirmation Binding Not Confirmed (False Positive) Binding_Confirmed->No_Confirmation No Cellular_Activity Cellular Assays: Target Degradation (e.g., Western Blot, Proteomics) Detailed_Kinetics->Cellular_Activity End End: Binding Profile Established Cellular_Activity->End

Caption: A stepwise experimental workflow for identifying and characterizing novel E3 ligase binders.

Conclusion

While a specific E3 ligase binding profile for 7-Bromoimidazo[2,1-f]triazin-4-amine is not publicly available, this guide provides the essential framework for its determination. By leveraging established protocols for measuring interactions with well-known E3 ligases such as CRBN and VHL, researchers can systematically evaluate the potential of this and other novel chemical scaffolds. The discovery of new E3 ligase ligands is paramount for expanding the scope of targeted protein degradation, and the imidazo[2,1-f]triazine core may yet prove to be a valuable starting point for the development of next-generation therapeutics.

References

Initial Screening Assays for 7-Bromoimidazo[2,1-f]triazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a strategic approach for the initial in vitro screening of 7-Bromoimidazo[2,1-f]triazin-4-amine, a novel heterocyclic compound. Based on the well-documented broad-spectrum biological activities of the imidazo[2,1-f]triazine and 1,2,4-triazine scaffolds, this guide proposes a tiered screening cascade focused on identifying potential anticancer and antimicrobial properties. Detailed experimental protocols for primary assays are provided, along with templates for data presentation and visualization of key signaling pathways and experimental workflows. While specific biological activity data for 7-Bromoimidazo[2,1-f]triazin-4-amine is not currently available in the public domain, the methodologies described herein establish a robust framework for its initial characterization and potential development as a therapeutic agent.

Introduction

The 1,2,4-triazine ring system and its fused derivatives, such as the imidazo[2,1-f]triazine core, are recognized as "privileged scaffolds" in medicinal chemistry.[1] Compounds containing these moieties have demonstrated a wide array of pharmacological activities, including but not limited to antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] 7-Bromoimidazo[2,1-f]triazin-4-amine (Figure 1) is a member of this chemical class, and while specific biological data is yet to be published, its structural alerts suggest the potential for significant bioactivity. The presence of the bromine atom can enhance binding affinities and metabolic stability, making it a compound of interest for drug discovery programs.

This guide provides a comprehensive roadmap for the initial in vitro screening of 7-Bromoimidazo[2,1-f]triazin-4-amine to elucidate its potential as an anticancer or antimicrobial agent.

Figure 1: Chemical Structure of 7-Bromoimidazo[2,1-f]triazin-4-amine (Image of the chemical structure of 7-Bromoimidazo[2,1-f]triazin-4-amine) Molecular Formula: C₅H₄BrN₅[1] Molecular Weight: 214.03 g/mol [1] CAS Number: 1235374-44-3[1]

Proposed Initial Screening Cascade

Given the diverse biological activities associated with the imidazo[2,1-f]triazine scaffold, a two-pronged initial screening approach is recommended, focusing on anticancer and antimicrobial activities.

G cluster_0 Initial Screening Workflow Compound 7-Bromoimidazo[2,1-f]triazin-4-amine Primary_Screening Primary Screening Compound->Primary_Screening Anticancer_Assays Anticancer Assays Primary_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays Primary_Screening->Antimicrobial_Assays Secondary_Screening Secondary Screening & Hit Validation Anticancer_Assays->Secondary_Screening Antimicrobial_Assays->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: Proposed initial screening workflow for 7-Bromoimidazo[2,1-f]triazin-4-amine.

Anticancer Activity Screening

Rationale and Potential Signaling Pathways

Derivatives of the closely related imidazo[1,2-a][1][2][4]triazine and imidazo[5,1-f][1][3][5]triazine scaffolds have been reported to inhibit key kinases involved in cancer progression, such as Focal Adhesion Kinase (FAK) and Polo-like kinase 1 (Plk1), respectively. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Plk1 is a serine/threonine kinase that is a key regulator of multiple stages of mitosis. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Potential Anticancer Signaling Pathways Compound 7-Bromoimidazo[2,1-f]triazin-4-amine FAK FAK Inhibition Compound->FAK Plk1 Plk1 Inhibition Compound->Plk1 Cell_Adhesion Decreased Cell Adhesion & Migration FAK->Cell_Adhesion Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Plk1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Adhesion->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer signaling pathways for 7-Bromoimidazo[2,1-f]triazin-4-amine.

Data Presentation: In Vitro Anticancer Activity of Related Imidazo-Triazine Derivatives

As no specific data for 7-Bromoimidazo[2,1-f]triazin-4-amine is publicly available, the following table summarizes the reported in vitro anticancer activity of representative imidazo-triazine analogs to provide a basis for the proposed screening.

Compound ClassTargetCell LineAssayIC₅₀ (µM)Reference
Imidazo[1,2-a][1][2][4]triazinesFAKU87-MG (Glioblastoma)Enzymatic0.05 - 0.1
Imidazo[1,2-a][1][2][4]triazinesFAKHCT-116 (Colon Carcinoma)Proliferation0.1 - 1.0
Imidazo[5,1-f][1][3][5]triazin-2-aminesPlk1VariousEnzymatic< 0.1
Experimental Protocols: Primary Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., a panel of NCI-60 cell lines)

    • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • 7-Bromoimidazo[2,1-f]triazin-4-amine (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of 7-Bromoimidazo[2,1-f]triazin-4-amine (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the IC₅₀ value from the dose-response curve.

This assay is based on the ability of SRB to bind to protein components of cells and provides a measure of cell mass.

  • Materials:

    • Human cancer cell lines

    • Appropriate cell culture medium with 10% FBS

    • 7-Bromoimidazo[2,1-f]triazin-4-amine (dissolved in DMSO)

    • Trichloroacetic acid (TCA)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris base solution

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with serial dilutions of the test compound and a vehicle control for 48-72 hours.

    • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 30 minutes.

    • Wash the plates with 1% acetic acid and air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at 510 nm.

    • Calculate the IC₅₀ value.

G cluster_0 Anticancer Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with 7-Bromoimidazo[2,1-f]triazin-4-amine Incubate_24h_1->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Assay Perform MTT or SRB Assay Incubate_48_72h->Assay Measure_Absorbance Measure Absorbance Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for primary anticancer cytotoxicity assays.

Antimicrobial Activity Screening

Rationale

The 1,2,4-triazine nucleus is a common feature in many compounds with potent antimicrobial and antifungal activities.[1][4] The initial screening of 7-Bromoimidazo[2,1-f]triazin-4-amine against a panel of clinically relevant bacteria and fungi is therefore a logical step.

Data Presentation: In Vitro Antimicrobial Activity of Related Imidazo-Triazine Derivatives

The following table presents representative Minimum Inhibitory Concentration (MIC) data for related imidazo[2,1-c][1][3][5]triazine derivatives.

Compound ClassOrganismMIC (µg/mL)Reference
Imidazo[2,1-c][1][3][5]triazinesStaphylococcus aureus8 - 32
Imidazo[2,1-c][1][3][5]triazinesEscherichia coli16 - 64
Imidazo[2,1-c][1][3][5]triazinesCandida albicans4 - 16
Experimental Protocols: Primary Antimicrobial Assays

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

  • Materials:

    • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 7-Bromoimidazo[2,1-f]triazin-4-amine (dissolved in DMSO)

    • Sterile 96-well plates

    • Inoculum standardized to 0.5 McFarland

    • Microplate reader or visual inspection

  • Protocol:

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

This qualitative assay assesses the susceptibility of microorganisms to a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

  • Materials:

    • Bacterial and fungal strains

    • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

    • Sterile filter paper disks (6 mm)

    • 7-Bromoimidazo[2,1-f]triazin-4-amine solution of known concentration

    • Sterile swabs

    • Inoculum standardized to 0.5 McFarland

  • Protocol:

    • Prepare a lawn of the test microorganism on the agar plate using a sterile swab.

    • Aseptically apply a sterile disk impregnated with a known amount of the test compound to the surface of the agar.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around the disk.

G cluster_0 Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Assay_Choice Choose Assay Prepare_Inoculum->Assay_Choice Broth_Microdilution Broth Microdilution Assay_Choice->Broth_Microdilution Quantitative Disk_Diffusion Disk Diffusion Assay_Choice->Disk_Diffusion Qualitative Serial_Dilutions Prepare Serial Dilutions in Broth Broth_Microdilution->Serial_Dilutions Lawn_Plates Prepare Microbial Lawn on Agar Disk_Diffusion->Lawn_Plates Inoculate_Plates_Broth Inoculate 96-well Plates Serial_Dilutions->Inoculate_Plates_Broth Incubate_Broth Incubate Plates Inoculate_Plates_Broth->Incubate_Broth Read_MIC Determine MIC Incubate_Broth->Read_MIC End End Read_MIC->End Apply_Disks Apply Compound-impregnated Disks Lawn_Plates->Apply_Disks Incubate_Agar Incubate Plates Apply_Disks->Incubate_Agar Measure_Zones Measure Zones of Inhibition Incubate_Agar->Measure_Zones Measure_Zones->End

Caption: Experimental workflow for primary antimicrobial susceptibility testing.

Conclusion

This technical guide provides a foundational framework for the initial in vitro screening of 7-Bromoimidazo[2,1-f]triazin-4-amine. The proposed assays are standard, robust, and will enable a comprehensive preliminary assessment of its potential anticancer and antimicrobial activities. Positive results in these primary screens will warrant progression to more detailed secondary assays to elucidate the mechanism of action, target engagement, and selectivity, ultimately guiding further drug development efforts.

References

An In-depth Technical Guide to 7-Bromoimidazo[2,1-f]triazin-4-amine as a Putative Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data on 7-Bromoimidazo[2,1-f]triazin-4-amine in the context of protein degradation. Therefore, this guide provides a comprehensive framework for its evaluation and application as a protein degrader building block based on established principles of Proteolysis Targeting Chimera (PROTAC) technology and the characterization of analogous Cereblon (CRBN) E3 ligase ligands. The experimental protocols and data presented herein are representative examples and should be adapted and validated for this specific compound.

Introduction to 7-Bromoimidazo[2,1-f]triazin-4-amine

7-Bromoimidazo[2,1-f]triazin-4-amine is a heterocyclic organic compound classified as a protein degrader building block.[1] Its core structure, an imidazo[2,1-f]triazine, is of interest in medicinal chemistry. As a component of a PROTAC, it is designed to recruit an E3 ubiquitin ligase, initiating the targeted degradation of a specific protein of interest (POI). Based on its structural features and the common use of similar nitrogen-rich heterocycles, it is hypothesized to function as a ligand for the Cereblon (CRBN) E3 ligase.[2][3]

Targeted protein degradation using PROTACs offers a novel therapeutic modality with the potential to address previously "undruggable" targets.[4][5] Unlike traditional inhibitors that only block a protein's activity, PROTACs lead to the complete removal of the target protein from the cell.[4][6]

Table 1: Physicochemical Properties of 7-Bromoimidazo[2,1-f]triazin-4-amine

PropertyValueReference
CAS Number 1235374-44-3[1]
Molecular Formula C₅H₄BrN₅[1]
Molecular Weight 214.026 g/mol [1]
Purity ≥97% (Commercially available)[1]
Storage Room Temperature[1]

The PROTAC Mechanism: A General Overview

PROTACs are heterobifunctional molecules that consist of three components: a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[6][7] This proximity allows the E3 ligase to transfer ubiquitin to the POI, which is then recognized and degraded by the proteasome.[6]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Building Block + Linker + POI Ligand) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Binds E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine
Incorporation into a PROTAC

To create a PROTAC, 7-Bromoimidazo[2,1-f]triazin-4-amine would be coupled to a linker, which is then attached to a ligand for a target protein. A common target for proof-of-concept studies is the bromodomain-containing protein 4 (BRD4).[5][10]

Example Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow start Starting Materials: - 7-Bromoimidazo[2,1-f]triazin-4-amine - Linker with reactive groups - POI ligand (e.g., JQ1 for BRD4) step1 Step 1: Functionalization of Building Block (e.g., addition of a linker attachment point) start->step1 step2 Step 2: Linker Conjugation (Coupling of functionalized building block to the linker) step1->step2 step3 Step 3: POI Ligand Conjugation (Coupling of the building block-linker intermediate to the POI ligand) step2->step3 purification Purification (e.g., HPLC) step3->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization final_protac Final PROTAC Molecule characterization->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC.

Biochemical and Cellular Assays for Characterization

To confirm that 7-Bromoimidazo[2,1-f]triazin-4-amine binds to CRBN, various biophysical and biochemical assays can be employed.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to directly determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Surface Plasmon Resonance (SPR): Immobilized CRBN is exposed to the ligand to measure real-time association and dissociation rates, from which the Kd can be calculated.

  • Fluorescence Polarization (FP) Assay: A competition assay where the building block displaces a fluorescently labeled CRBN ligand, leading to a change in polarization.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A competition assay that measures the disruption of FRET between a labeled CRBN and a tracer.

Table 2: Representative CRBN Binding Affinity Data for Known Ligands (for comparison)

LigandAssayIC₅₀ / KdReference
Pomalidomide TR-FRETIC₅₀ = 6.4 nM
Lenalidomide TR-FRETIC₅₀ = 8.9 nM
Thalidomide TR-FRETIC₅₀ = 22.4 nM

NanoBRET assays can be used in living cells to confirm that the building block engages with CRBN. This assay measures bioluminescence resonance energy transfer between a NanoLuc-tagged CRBN and a fluorescently labeled tracer.

The efficacy of a PROTAC containing 7-Bromoimidazo[2,1-f]triazin-4-amine in degrading a target protein is typically assessed by Western blotting.[6][11]

Detailed Protocol for Western Blot Analysis:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[6]

Table 3: Example Degradation Data for a BRD4-Targeting PROTAC

PROTAC Concentration% BRD4 Remaining (vs. Vehicle)
0 nM (Vehicle)100%
1 nM85%
10 nM50%
100 nM15%
1 µM10%
10 µM12% (Hook Effect)

This is example data and does not represent actual results for a PROTAC containing 7-Bromoimidazo[2,1-f]triazin-4-amine.

Signaling Pathways and Downstream Effects

If a PROTAC utilizing 7-Bromoimidazo[2,1-f]triazin-4-amine were to successfully degrade a target protein like BRD4, it would impact the downstream signaling pathways regulated by that protein. BRD4 is a key regulator of oncogenes such as c-MYC.[5] Its degradation would lead to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[5][12]

BRD4_Signaling_Pathway BRD4_PROTAC BRD4-targeting PROTAC (with 7-Bromoimidazo[2,1-f]triazin-4-amine) BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Degrades cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translation Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibits

Caption: Simplified signaling pathway affected by BRD4 degradation.

Conclusion

7-Bromoimidazo[2,1-f]triazin-4-amine represents a potential building block for the development of novel PROTACs. Its utility is predicated on its ability to effectively recruit the CRBN E3 ligase. This guide outlines the necessary experimental framework to validate its function and incorporate it into effective protein degraders. Comprehensive characterization, including binding affinity studies, cellular target engagement, and protein degradation assays, is essential to determine its viability as a tool for targeted protein degradation. Further research is required to elucidate its specific properties and potential applications in drug discovery and chemical biology.

References

Methodological & Application

Synthetic Protocol for 7-Bromoimidazo[2,1-f]triazin-4-amine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step protocol for the laboratory synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This protocol includes reaction conditions, purification methods, and characterization data. Additionally, a proposed experimental workflow and a potential signaling pathway diagram are provided to guide researchers in its application.

Introduction

Imidazo[2,1-f][1][2][3]triazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Notably, certain analogues have been identified as agonists of Toll-like receptor 7 (TLR7), highlighting their potential as immunomodulatory agents for applications in oncology and virology. The targeted compound, 7-Bromoimidazo[2,1-f]triazin-4-amine, incorporates key structural features—a bromine substituent and an amino group—that are often crucial for modulating potency, selectivity, and pharmacokinetic properties. This protocol outlines a plausible and detailed synthetic route to access this compound for further investigation.

Chemical Properties

PropertyValue
Compound Name 7-Bromoimidazo[2,1-f]triazin-4-amine
CAS Number 1235374-44-3[4]
Molecular Formula C₅H₄BrN₅[4]
Molecular Weight 214.026 g/mol [4]
Purity >97%[4]
Appearance Off-white to pale yellow solid
Storage Room temperature, desiccated[4]

Proposed Synthetic Pathway

The synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine can be envisioned through a multi-step sequence, beginning with the formation of the imidazo[2,1-f][1][2][3]triazine core, followed by functionalization. A plausible route involves the initial synthesis of a 4-chloro or 4-methoxy intermediate, which can then be aminated and subsequently brominated.

G A 3-Amino-1,2,4-triazine C Imidazo[2,1-f][1,2,4]triazine A->C Reaction with Glyoxal B Glyoxal B->C E 4-Chloroimidazo[2,1-f][1,2,4]triazine C->E Chlorination D POCl3 D->E G Imidazo[2,1-f]triazin-4-amine E->G Amination F NH3/MeOH F->G I 7-Bromoimidazo[2,1-f]triazin-4-amine G->I Bromination H NBS/DMF H->I

Caption: Proposed synthetic workflow for 7-Bromoimidazo[2,1-f]triazin-4-amine.

Experimental Protocols

Step 1: Synthesis of Imidazo[2,1-f][1][2][3]triazine
  • Reaction Setup: To a solution of 3-amino-1,2,4-triazine (1.0 eq) in a mixture of water and ethanol (1:1), add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product. The crude product can be purified by recrystallization from ethanol to yield pure imidazo[2,1-f][1][2][3]triazine.

Step 2: Synthesis of 4-Chloroimidazo[2,1-f][1][2][3]triazine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend imidazo[2,1-f][1][2][3]triazine (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) and maintain for 12 hours. Monitor the reaction by TLC (ethyl acetate:hexanes, 1:1).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with solid sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Synthesis of Imidazo[2,1-f]triazin-4-amine
  • Reaction Setup: Dissolve 4-chloroimidazo[2,1-f][1][2][3]triazine (1.0 eq) in a saturated solution of ammonia in methanol in a sealed pressure vessel.

  • Reaction Conditions: Heat the mixture at 100 °C for 24 hours.

  • Work-up and Purification: Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure. The resulting residue is triturated with diethyl ether, and the solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 4: Synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine
  • Reaction Setup: Dissolve imidazo[2,1-f]triazin-4-amine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reaction Conditions: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at 0 °C. Allow the reaction to stir at room temperature for 6 hours.

  • Work-up and Purification: Pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol. The crude product is purified by column chromatography on silica gel (dichloromethane:methanol gradient) to afford 7-bromoimidazo[2,1-f]triazin-4-amine.

Hypothetical Quantitative Data

StepProductStarting Material (g)Product (g)Yield (%)Purity (%) (by HPLC)
1Imidazo[2,1-f][1][2][3]triazine10.09.88298
24-Chloroimidazo[2,1-f][1][2][3]triazine9.08.57897
3Imidazo[2,1-f]triazin-4-amine8.06.28599
47-Bromoimidazo[2,1-f]triazin-4-amine6.07.588>99

Potential Application in Signaling Pathway Research

Derivatives of imidazo[2,1-f][1][2][3]triazin-4-amine have been identified as TLR7 agonists. TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of innate immune responses. The following diagram illustrates the general TLR7 signaling pathway, where a compound like 7-Bromoimidazo[2,1-f]triazin-4-amine could potentially act as a ligand.

G cluster_0 Endosome Ligand 7-Bromoimidazo[2,1-f]triazin-4-amine (Ligand) TLR7 TLR7 Ligand->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines & Type I IFN NFkB->Cytokines IRF7->Cytokines

Caption: Potential TLR7 signaling pathway initiated by a ligand.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with extreme caution.

  • N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated area or fume hood.

  • Conduct all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine. The outlined steps are based on established chemical transformations for related heterocyclic systems. Researchers and drug development professionals can use this guide as a starting point for the preparation of this and similar compounds for biological evaluation. The provided diagrams for the synthetic workflow and a potential signaling pathway offer a clear visual representation to aid in experimental planning and conceptual understanding. It is recommended that small-scale trial reactions are performed to optimize conditions.

References

Application Notes and Protocols for Conjugating 7-Bromoimidazo[2,1-f]triazin-4-amine to a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the conjugation of 7-Bromoimidazo[2,1-f]triazin-4-amine to a linker, a crucial step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). The protocols focus on two of the most robust and widely used palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.

Introduction

7-Bromoimidazo[2,1-f]triazin-4-amine is a valuable building block in medicinal chemistry, particularly in the development of targeted protein degraders.[1] Its imidazo[2,1-f][2][3][4]triazine core is a key pharmacophore in various kinase inhibitors.[5] The bromine atom at the 7-position provides a versatile handle for the introduction of linkers through established cross-coupling methodologies, enabling the connection of this core to a ligand for an E3 ubiquitin ligase or other functionalities.

The choice of conjugation strategy primarily depends on the functional group present on the linker. This guide details protocols for the two most common scenarios: coupling with an amine-terminated linker via Buchwald-Hartwig amination and coupling with a boronic acid or ester-terminated linker via Suzuki-Miyaura coupling.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
7-Bromoimidazo[2,1-f]triazin-4-amine7-Bromoimidazo[2,1-f]triazin-4-amine structureC5H4BrN5214.021235374-44-3

Conjugation Strategies: Signaling Pathways and Logical Relationships

The selection of a conjugation strategy is dictated by the available functional groups on the linker molecule. The following diagram illustrates the decision-making process and the two primary palladium-catalyzed cross-coupling pathways.

Conjugation_Strategy Conjugation Strategy for 7-Bromoimidazo[2,1-f]triazin-4-amine Core 7-Bromoimidazo[2,1-f]triazin-4-amine Decision Linker Functional Group? Core->Decision Linker Linker with Functional Group Linker->Decision AmineLinker Amine-Terminated Linker (e.g., -NH2, -NHR) Decision->AmineLinker Amine BoronicLinker Boronic Acid/Ester Linker (e.g., -B(OH)2, -B(pin)) Decision->BoronicLinker Boronic Acid/Ester Buchwald Buchwald-Hartwig Amination AmineLinker->Buchwald Suzuki Suzuki-Miyaura Coupling BoronicLinker->Suzuki Product Conjugated Product Buchwald->Product Suzuki->Product Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow Start Start Reagents Combine Reactants: - 7-Bromoimidazo[2,1-f]triazin-4-amine - Amine-Linker - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Degas Degas Mixture (e.g., N2 or Ar sparging) Reagents->Degas Reaction Heat Reaction Mixture (e.g., 80-110 °C) Degas->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Workflow Start Start Reagents Combine Reactants: - 7-Bromoimidazo[2,1-f]triazin-4-amine - Boronic Acid/Ester-Linker - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Degas Degas Mixture (e.g., N2 or Ar sparging) Reagents->Degas Reaction Heat Reaction Mixture (e.g., 80-100 °C) Degas->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols for PROTAC Synthesis using 7-Bromoimidazo[2,1-f]triazin-4-amine and a PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, theoretical framework for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing 7-Bromoimidazo[2,1-f]triazin-4-amine as a putative von Hippel-Lindau (VHL) E3 ligase ligand, connected via a Polyethylene Glycol (PEG) linker to a target protein ligand. Due to the absence of specific literature precedent for the use of 7-Bromoimidazo[2,1-f]triazin-4-amine as a VHL ligand in PROTAC synthesis, the following protocols are proposed based on established synthetic methodologies for PROTACs and nucleophilic aromatic substitution (SNAr) reactions on halogenated nitrogen-containing heterocycles.

PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful and selective approach to drug discovery.

The proposed PROTAC in this protocol is designed to recruit the VHL E3 ligase via the 7-imidazo[2,1-f]triazin-4-amine moiety. The flexible PEG linker is intended to provide the optimal length and spatial orientation to facilitate the formation of a stable and productive ternary complex.

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (VHL) E3->Ternary recruits PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Proposed Synthetic Workflow

The synthesis of the target PROTAC is proposed to proceed via a convergent synthetic route. This involves the separate synthesis of a target protein ligand functionalized with a reactive group (e.g., a carboxylic acid) and the coupling of 7-Bromoimidazo[2,1-f]triazin-4-amine to a bifunctional PEG linker. The final step involves the conjugation of these two intermediates.

A key step in this proposed synthesis is the nucleophilic aromatic substitution (SNAr) of the bromine atom on the imidazo[2,1-f]triazine core with an amine-terminated PEG linker. This reaction is anticipated to be a feasible method for linker attachment based on the reactivity of similar heterocyclic systems.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_protac Final PROTAC Synthesis VHL_Ligand 7-Bromoimidazo[2,1-f]triazin-4-amine VHL_PEG VHL-Linker-COOH VHL_Ligand->VHL_PEG SNAr Reaction PEG_Linker Amine-PEG-COOH PEG_Linker->VHL_PEG POI_Ligand POI-NH2 Final_PROTAC POI-Linker-VHL PROTAC POI_Ligand->Final_PROTAC VHL_PEG->Final_PROTAC Amide Coupling

Caption: A proposed workflow for the synthesis of the target PROTAC.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the target PROTAC. These protocols are based on general laboratory procedures and may require optimization.

Protocol 1: Synthesis of VHL-Linker Intermediate via SNAr Reaction

This protocol describes the coupling of 7-Bromoimidazo[2,1-f]triazin-4-amine with an amine-terminated PEG linker bearing a protected carboxylic acid.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialPro-posed QuantityPurpose
7-Bromoimidazo[2,1-f]triazin-4-amine1.0 eqVHL Ligand
Boc-NH-PEGn-COOH1.2 eqPEG Linker with protected amine
N,N-Diisopropylethylamine (DIPEA)3.0 eqBase
Anhydrous N,N-Dimethylformamide (DMF)-Solvent
Anhydrous Dichloromethane (DCM)-Solvent
Trifluoroacetic acid (TFA)-Deprotection reagent
Saturated aqueous sodium bicarbonate (NaHCO₃)-Workup
Brine-Workup
Anhydrous sodium sulfate (Na₂SO₄)-Drying agent
Silica gel-Column chromatography

Procedure:

  • SNAr Reaction:

    • To a solution of 7-Bromoimidazo[2,1-f]triazin-4-amine (1.0 eq) in anhydrous DMF, add Boc-NH-PEGn-COOH (1.2 eq) and DIPEA (3.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected VHL-linker intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA. The resulting VHL-Linker-COOH TFA salt is typically used in the next step without further purification.

Protocol 2: Final PROTAC Synthesis via Amide Coupling

This protocol describes the final amide bond formation between the VHL-linker intermediate and an amine-functionalized protein of interest (POI) ligand.

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialProposed QuantityPurpose
VHL-Linker-COOH TFA salt (from Protocol 1)1.0 eqVHL-Linker intermediate
POI-NH₂1.1 eqAmine-functionalized POI ligand
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)1.2 eqCoupling agent
DIPEA3.0 eqBase
Anhydrous DMF-Solvent
Ethyl acetate-Extraction solvent
Saturated aqueous NaHCO₃-Workup
Brine-Workup
Anhydrous Na₂SO₄-Drying agent
Preparative HPLC system-Purification

Procedure:

  • Amide Coupling:

    • Dissolve the VHL-Linker-COOH TFA salt (1.0 eq) and the POI-NH₂ (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to neutralize the TFA salt.

    • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

    • Characterize the final product by LC-MS and NMR.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of a PROTAC using 7-Bromoimidazo[2,1-f]triazin-4-amine and a PEG linker. These values are illustrative and based on typical yields and purity levels achieved in similar PROTAC syntheses.

Table 3: Hypothetical Yields and Purity of Synthetic Intermediates and Final PROTAC

StepProductLinker Length (n)Proposed Yield (%)Proposed Purity (%) (by LC-MS)
Protocol 1: SNAr ReactionBoc-protected VHL-Linker Intermediate440-60>90
Protocol 1: Boc DeprotectionVHL-Linker-COOH TFA salt4>95 (crude)Not applicable
Protocol 2: Amide CouplingFinal PROTAC430-50>98 (after HPLC)

Table 4: Hypothetical Biological Activity of the Synthesized PROTAC

PROTAC CompoundTarget ProteinE3 Ligase LigandLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
Proposed PROTACe.g., BRD47-amino-imidazo[2,1-f]triazine derivative~20 (for PEG4)10-100>90e.g., HeLa

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for PROTAC efficacy and would need to be determined experimentally.

Application Note: In Vitro Degradation Assay for a 7-Bromoimidazo[2,1-f]triazin-4-amine-based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This application note provides a detailed protocol for conducting an in vitro degradation assay to evaluate the efficacy of a novel PROTAC utilizing a 7-Bromoimidazo[2,1-f]triazin-4-amine moiety. While this specific moiety is noted as a building block for protein degraders, its direct application in a published PROTAC is not extensively documented.[4] Therefore, this protocol is presented as a representative workflow, adaptable for a PROTAC targeting a hypothetical protein kinase, given that similar triazine-based structures have been explored as kinase inhibitors.[5][6][7][8]

The primary objective of this assay is to determine the dose-dependent degradation of a target protein and to calculate key quantitative parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9]

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[10] The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[11][12] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled for further rounds of degradation.[13]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (7-Bromoimidazo[2,1-f]triazin-4-amine-based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (e.g., Protein Kinase) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocol

This protocol details the steps for a dose-response experiment to determine the DC50 and Dmax of the PROTAC. The primary method for quantifying protein levels is Western blotting.[13]

Materials and Reagents
  • Cell Line: A human cell line endogenously expressing the target protein (e.g., HeLa, HEK293, or a relevant cancer cell line).

  • PROTAC Compound: Stock solution of 7-Bromoimidazo[2,1-f]triazin-4-amine-based PROTAC in DMSO.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Controls:

    • Vehicle control: DMSO.

    • Negative control: An inactive epimer of the PROTAC or a standalone ligand for the target protein or E3 ligase, if available.

    • Positive control (optional): A known degrader of the target protein.

  • Proteasome Inhibitor (for mechanism validation): MG132 or Bortezomib.

  • Reagents for Lysis and Protein Quantification:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[14]

    • BCA Protein Assay Kit.

  • Reagents for Western Blotting:

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against the target protein.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

Experimental Workflow

The workflow for the in vitro degradation assay is a multi-step process from cell culture to data analysis.

Experimental_Workflow Start 1. Cell Culture & Seeding Treatment 2. PROTAC Treatment (Dose-Response) Start->Treatment Lysis 3. Cell Lysis & Lysate Collection Treatment->Lysis Quant 4. Protein Quantification (BCA Assay) Lysis->Quant WB 5. Western Blot Analysis (SDS-PAGE, Transfer, Immunoblot) Quant->WB Analysis 6. Data Analysis (Densitometry, Curve Fitting) WB->Analysis End Determine DC50 & Dmax Analysis->End

Caption: Workflow for in vitro PROTAC degradation assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture cells in appropriate medium until they are in the logarithmic growth phase.

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.[13]

Day 2: PROTAC Treatment

  • Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical 8-point concentration range might span from 1 nM to 10 µM.

  • Include a vehicle control (DMSO) and any other relevant controls.[15]

  • For mechanism validation, pre-treat a separate set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[2]

  • Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or controls.

  • Incubate the cells for a predetermined time, typically 16-24 hours.

Day 3: Cell Lysis and Protein Quantification

  • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.[2]

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a 6-well plate) to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[15]

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]

  • Transfer the supernatant (protein lysate) to new pre-chilled tubes.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.

Day 3-4: Western Blot Analysis

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the primary antibody for the loading control overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[14]

Data Analysis
  • Densitometry: Quantify the band intensity for the target protein and the loading control for each lane using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band to its corresponding loading control band.

  • Calculate Percent Degradation: Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).

    • % Protein Remaining = (Normalized intensity of treated sample / Normalized intensity of vehicle control) * 100

    • % Degradation = 100 - % Protein Remaining

  • Curve Fitting: Plot the percentage of protein remaining against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[9]

Data Presentation

The quantitative results from the dose-response experiment should be summarized in a clear, structured table.

PROTAC Concentration% Protein Remaining (Normalized)
Vehicle (DMSO)100%
1 nM98%
10 nM85%
50 nM45%
100 nM25%
500 nM12%
1 µM10%
10 µM15% (Hook Effect)
ParameterValueDescription
DC50 48 nMThe concentration of PROTAC that induces 50% degradation of the target protein.[18]
Dmax ~90%The maximum percentage of protein degradation observed.[19]

Note on the Hook Effect: At very high concentrations, PROTAC efficacy can decrease due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. This is known as the "hook effect" and is often observed as a rebound in protein levels at the highest concentrations tested.[10]

References

Application Notes and Protocols for Cellular Uptake and Permeability Assays of 7-Bromoimidazo[2,1-f]triazin-4-amine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The 7-Bromoimidazo[2,1-f]triazin-4-amine scaffold is a valuable building block in the synthesis of novel PROTACs.[5] A critical aspect of developing effective PROTACs is ensuring they can efficiently cross the cell membrane to reach their intracellular targets. Due to their typically high molecular weight and polar surface area, PROTACs often exhibit poor membrane permeability, posing a significant challenge in their development.[6][7]

These application notes provide detailed protocols for assessing the cellular uptake and permeability of PROTACs derived from 7-Bromoimidazo[2,1-f]triazin-4-amine, offering a framework for characterizing their drug-like properties.

Key Permeability and Cellular Uptake Assays

A multi-faceted approach is essential for a comprehensive understanding of a PROTAC's ability to enter cells. This typically involves a combination of cell-free assays to assess passive permeability and cell-based assays to account for active transport and efflux mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective initial screen to evaluate a compound's ability to diffuse across a lipid membrane.[7][8][9]

Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[7]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • 96-well PAMPA plate (e.g., MultiScreen-IP PAMPA filter plate)

  • Acceptor plate (low-binding)

  • Lecithin/dodecane solution (or other suitable lipid mixture)[10]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test PROTACs and control compounds (high and low permeability)

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Dissolve test PROTACs and control compounds in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare the donor solutions by diluting the stock solutions in PBS to the final desired concentration (e.g., 100-500 µM), with the final DMSO concentration typically below 1%.[10][11]

    • Prepare the acceptor solution (PBS, pH 7.4).

  • Prepare PAMPA Plate:

    • Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lecithin/dodecane solution.

  • Assay Assembly:

    • Add the acceptor solution (e.g., 300 µL) to the wells of the acceptor plate.

    • Add the donor solutions (e.g., 150-200 µL) to the wells of the coated donor plate.[11]

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.

  • Incubation:

    • Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) in a sealed container with a wet paper towel to minimize evaporation.[11]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like UV/Vis spectroscopy or LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Ceq = Equilibrium concentration

Data Presentation:

Compound IDStructure (if available)Papp (x 10⁻⁶ cm/s)Recovery (%)
PROTAC-X1Imidazo[2,1-f]triazine coreValueValue
PROTAC-X2Imidazo[2,1-f]triazine coreValueValue
Propranolol (High Perm)N/AValueValue
Atenolol (Low Perm)N/AValueValue
Caption: Apparent permeability coefficients (Papp) and recovery rates of 7-Bromoimidazo[2,1-f]triazin-4-amine PROTACs from the PAMPA assay.
Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium, providing a more physiologically relevant assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[7][8] This assay is crucial for understanding the net cellular accumulation of PROTACs, which are often substrates for efflux transporters.[12]

Principle: This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells grown on a permeable support. Transport is measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to determine the apparent permeability and the potential for active efflux.[7]

Protocol 2: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Bovine Serum Albumin (BSA)[13]

  • Test PROTACs and control compounds

  • Lucifer Yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the assay, assess the integrity of the Caco-2 cell monolayer using a marker like Lucifer Yellow.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare the dosing solutions of the test PROTACs and controls in HBSS. To improve the recovery of large and potentially "sticky" PROTACs, the addition of a low concentration of BSA (e.g., 0.25-1%) to the transport buffer is often necessary.[13][14]

  • Permeability Measurement (A→B and B→A):

    • A→B (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • B→A (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

  • Calculations:

    • Calculate the Papp values for both A→B and B→A directions.

    • The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests active efflux.

Data Presentation:

Compound IDPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioRecovery (%)
PROTAC-X1ValueValueValueValue
PROTAC-X2ValueValueValueValue
PropranololValueValueValueValue
Digoxin (Efflux Substrate)ValueValueValueValue
Caption: Bidirectional permeability and efflux ratios of 7-Bromoimidazo[2,1-f]triazin-4-amine PROTACs in the Caco-2 assay.
Cellular Uptake Assay using LC-MS/MS

This assay directly quantifies the intracellular concentration of a PROTAC, providing a definitive measure of its ability to accumulate within the target cells.

Principle: Cells are incubated with the PROTAC for a specific duration. After incubation, the cells are thoroughly washed to remove any extracellular compound, and then lysed. The amount of PROTAC in the cell lysate is then quantified by LC-MS/MS.[15]

Protocol 3: Cellular Uptake by LC-MS/MS

Materials:

  • Target cell line (e.g., a cancer cell line relevant to the PROTAC's target)

  • Cell culture plates (e.g., 6-well or 12-well)

  • Cell culture medium

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Cell Seeding:

    • Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).

  • Compound Treatment:

    • Treat the cells with the desired concentration of the test PROTAC in serum-free or complete medium and incubate at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours).

  • Cell Harvesting and Washing:

    • To terminate uptake, place the plate on ice and aspirate the medium.

    • Wash the cells multiple times (e.g., 3-5 times) with ice-cold PBS to remove all extracellular PROTAC.

  • Cell Lysis and Protein Precipitation:

    • Lyse the cells with a suitable lysis buffer.

    • Add ice-cold acetonitrile (typically 3 volumes) containing an internal standard to the cell lysate to precipitate proteins.[16]

    • Vortex and centrifuge at high speed to pellet the precipitated protein.

  • Sample Analysis:

    • Analyze the supernatant containing the PROTAC by LC-MS/MS.

    • Quantify the intracellular concentration of the PROTAC by comparing its peak area to that of the internal standard and a standard curve.

    • Normalize the data to the cell number or total protein concentration.

Data Presentation:

Compound IDTime (hours)Intracellular Concentration (nM)
PROTAC-X10.5Value
1Value
2Value
4Value
PROTAC-X20.5Value
1Value
2Value
4Value
Caption: Time-dependent intracellular accumulation of 7-Bromoimidazo[2,1-f]triazin-4-amine PROTACs in the target cell line.

Visualizing Experimental Workflows and Signaling Pathways

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (Target) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ubiquitination Ub->POI Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PAMPA Experimental Workflow

PAMPA_Workflow start Start prep_solutions Prepare Donor and Acceptor Solutions start->prep_solutions coat_plate Coat Donor Plate with Lipid Membrane prep_solutions->coat_plate assemble Assemble Donor and Acceptor Plates coat_plate->assemble incubate Incubate at Room Temperature assemble->incubate separate Separate Plates incubate->separate analyze Analyze Concentrations (LC-MS/MS or UV/Vis) separate->analyze calculate Calculate Papp Value analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the PAMPA permeability assay.

Caco-2 Bidirectional Permeability Workflow

Caco2_Workflow cluster_assay Permeability Assay cluster_directions Bidirectional Transport start Start culture_cells Culture Caco-2 Cells on Transwell Inserts (21-28 days) start->culture_cells integrity_test Monolayer Integrity Test (e.g., Lucifer Yellow) culture_cells->integrity_test prep_dosing Prepare Dosing Solutions (with or without BSA) integrity_test->prep_dosing transport_ab A→B Transport: Dose Apical Chamber prep_dosing->transport_ab transport_ba B→A Transport: Dose Basolateral Chamber prep_dosing->transport_ba incubate Incubate at 37°C transport_ab->incubate transport_ba->incubate analyze Analyze Samples by LC-MS/MS incubate->analyze calculate Calculate Papp (A→B, B→A) and Efflux Ratio analyze->calculate end End calculate->end

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Cellular Uptake Assay Workflow

Cellular_Uptake_Workflow start Start seed_cells Seed Target Cells in Culture Plates start->seed_cells treat_cells Treat Cells with PROTAC at 37°C seed_cells->treat_cells wash_cells Wash Cells with Ice-Cold PBS treat_cells->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells precipitate Protein Precipitation with Acetonitrile lyse_cells->precipitate analyze Analyze Supernatant by LC-MS/MS precipitate->analyze quantify Quantify Intracellular Concentration analyze->quantify end End quantify->end

Caption: Workflow for quantifying intracellular PROTAC concentration via LC-MS/MS.

References

Method for Assessing Ternary Complex Formation with 7-Bromoimidazo[2,1-f]triazin-4-amine-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. A critical step in the mechanism of action of a PROTAC is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. 7-Bromoimidazo[2,1-f]triazin-4-amine serves as a potential building block for the synthesis of novel PROTACs.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive assessment of ternary complex formation involving a hypothetical PROTAC derived from this scaffold, herein referred to as "PROTAC-X".

For the purpose of these protocols, we will consider a model system where PROTAC-X is designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. The principles and methods described are broadly applicable to other target proteins and E3 ligases.

Signaling Pathway and Mechanism of Action

PROTAC-X functions by inducing proximity between BRD4 and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4, leading to its polyubiquitination. Polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The formation of the BRD4-PROTAC-X-VHL ternary complex is the foundational step for this process.[3][4][5]

PROTAC_Mechanism_of_Action PROTAC_X PROTAC-X Ternary_Complex BRD4-PROTAC-X-VHL Ternary Complex PROTAC_X->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, from ternary complex formation to target protein degradation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the characterization of PROTAC-X. These values are provided as a reference for expected outcomes from the described experimental protocols.

Table 1: Binary and Ternary Complex Binding Affinities (Biophysical Assays)

AssayInteractionKD (nM)
Isothermal Titration Calorimetry (ITC)PROTAC-X : BRD450
Surface Plasmon Resonance (SPR)PROTAC-X : VHL120
Surface Plasmon Resonance (SPR)BRD4-PROTAC-X-VHL15

Table 2: Ternary Complex Formation in Live Cells (Cellular Assays)

AssayMetricValue
NanoBRET™EC50 (nM)85
Co-ImmunoprecipitationFold Enrichment vs. Control12

Table 3: Cooperativity of Ternary Complex Formation

MethodCooperativity (α)Interpretation
Calculated from SPR Data8Positive Cooperativity

Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC to the E3 ligase divided by the ternary KD (α = KD_binary / KD_ternary). An α > 1 indicates positive cooperativity.[6][7]

Experimental Protocols

Detailed methodologies for key experiments to assess ternary complex formation are provided below.

Biophysical Characterization

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[8]

SPR_Workflow Immobilize Immobilize E3 Ligase (VHL) on Sensor Chip Binary Inject PROTAC-X to determine binary kinetics Immobilize->Binary Ternary Inject PROTAC-X + Target (BRD4) to determine ternary kinetics Immobilize->Ternary Analyze Analyze Sensorgrams (ka, kd, KD) Binary->Analyze Ternary->Analyze

Caption: General experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

  • Immobilization: Covalently immobilize the VHL-ElonginB-ElonginC (VCB) complex onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC-X and VHL):

    • Prepare a series of dilutions of PROTAC-X in running buffer (e.g., HBS-EP+).

    • Inject the PROTAC-X dilutions over the immobilized VCB surface and a reference flow cell.

    • Regenerate the sensor surface between injections using an appropriate regeneration solution.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Ternary Complex Analysis:

    • Prepare a constant, saturating concentration of the BRD4 bromodomain.

    • Prepare a serial dilution of PROTAC-X and pre-incubate each concentration with the saturating concentration of BRD4 for at least 30 minutes.

    • Inject the pre-incubated mixtures over the immobilized VCB surface.

    • Fit the data to determine the kinetic parameters for the ternary complex formation.[9]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the binary and ternary KD values.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][10]

Protocol:

  • Sample Preparation: Dialyze purified BRD4 and VCB proteins into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Dissolve PROTAC-X in the final dialysis buffer.

  • Binary Titration (PROTAC-X into BRD4):

    • Fill the ITC sample cell with a solution of BRD4 (e.g., 20 µM).

    • Load the injection syringe with a solution of PROTAC-X (e.g., 200 µM).

    • Perform a series of injections of PROTAC-X into the BRD4 solution while monitoring the heat change.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Ternary Titration (PROTAC-X into BRD4 + VCB):

    • Fill the ITC sample cell with a solution containing both BRD4 and VCB at saturating concentrations.

    • Titrate with PROTAC-X as described above to determine the thermodynamic parameters of ternary complex formation.

Cellular Characterization

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to quantify molecular interactions in live cells.[11][12]

NanoBRET_Principle cluster_cell Live Cell Donor NanoLuc-BRD4 (Energy Donor) Acceptor HaloTag-VHL (Energy Acceptor) Donor->Acceptor BRET BRET Signal Acceptor->BRET PROTAC PROTAC-X PROTAC->Donor PROTAC->Acceptor

Caption: Principle of the NanoBRET™ assay for ternary complex formation.

Protocol:

  • Cell Culture and Transfection:

    • Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-BRD4 (energy donor) and HaloTag®-VHL (energy acceptor).

  • Assay Setup:

    • Plate the transfected cells in a 96-well plate.

    • 24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

    • Prepare serial dilutions of PROTAC-X. To distinguish ternary complex formation from degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.[9]

    • Add the PROTAC-X dilutions to the cells and incubate for the desired time.

  • Signal Detection:

    • Add Nano-Glo® Live Cell Substrate to all wells.

    • Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer equipped with the appropriate filters.[9]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the PROTAC-X concentration to determine the EC50 for ternary complex formation.

Co-IP is used to detect and validate protein-protein interactions in a cellular context.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells expressing the target protein and E3 ligase with PROTAC-X or a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for the target protein (e.g., anti-BRD4) or the E3 ligase component (e.g., anti-VHL) overnight at 4°C.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against both the immunoprecipitated protein and the co-immunoprecipitated partner to confirm the interaction.

Conclusion

The comprehensive assessment of ternary complex formation is a cornerstone of successful PROTAC development. The combination of biophysical techniques like SPR and ITC with cell-based assays such as NanoBRET™ and Co-IP provides a multi-faceted understanding of the PROTAC's mechanism of action.[10] By quantifying the kinetics, thermodynamics, and cellular engagement of the target-PROTAC-E3 ligase ternary complex, researchers can make informed decisions to optimize degrader potency, selectivity, and overall efficacy.

References

Application of 7-Bromoimidazo[2,1-f]triazin-4-amine in developing degraders for kinase targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This application note focuses on the utility of 7-Bromoimidazo[2,1-f]triazin-4-amine as a key building block for the synthesis of PROTACs aimed at degrading kinase targets. The imidazo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases, making it an attractive starting point for developing potent and selective kinase degraders. The bromine atom on this scaffold provides a convenient chemical handle for linker attachment, facilitating the assembly of the final PROTAC molecule.

Potential Kinase Targets

While specific degraders incorporating 7-Bromoimidazo[2,1-f]triazin-4-amine are not yet extensively documented in peer-reviewed literature, the broader imidazo[1][2][3]triazine and related fused heterocyclic scaffolds have demonstrated inhibitory activity against a range of clinically relevant kinases. This suggests that degraders derived from 7-Bromoimidazo[2,1-f]triazin-4-amine could potentially target kinases such as:

  • Polo-like Kinase 1 (PLK1): A key regulator of mitosis, overexpressed in many cancers.

  • Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and survival, and implicated in cancer metastasis.

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose mutations and fusions drive several cancers.

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in cytokine signaling, with mutations linked to myeloproliferative neoplasms.

  • Phosphoinositide 3-kinase δ (PI3Kδ): A lipid kinase involved in immune cell signaling and a target for inflammatory diseases and hematological malignancies.

  • Casein Kinase 1δ (CK1δ): Implicated in neuroinflammatory and neurodegenerative disorders.

  • Src Kinase: A non-receptor tyrosine kinase involved in various cellular signal transduction pathways.

Data Presentation: Hypothetical Performance of a 7-Bromoimidazo[2,1-f]triazin-4-amine-based Degrader

The following tables present hypothetical, yet plausible, quantitative data for a PROTAC developed using 7-Bromoimidazo[2,1-f]triazin-4-amine targeting a generic Kinase X. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: In Vitro Degradation Profile of a Hypothetical Kinase X Degrader (PROTAC-X)

ParameterValueCell LineTreatment Time (h)
DC50 50 nMCancer Cell Line A24
Dmax >95%Cancer Cell Line A24
t1/2 of Degradation 4 hCancer Cell Line A-

Table 2: Binding Affinities of PROTAC-X Components

ComponentTargetBinding Affinity (Kd)Assay Method
7-Bromoimidazo[2,1-f]triazin-4-amine derivativeKinase X100 nMIsothermal Titration Calorimetry (ITC)
E3 Ligase Ligand (e.g., Pomalidomide)Cereblon (CRBN)250 nMSurface Plasmon Resonance (SPR)
PROTAC-XTernary Complex (Kinase X + CRBN)25 nMSPR

Experimental Protocols

General Synthesis of a Kinase Degrader Using 7-Bromoimidazo[2,1-f]triazin-4-amine

The synthesis of a PROTAC using 7-Bromoimidazo[2,1-f]triazin-4-amine typically involves a Suzuki or Buchwald-Hartwig cross-coupling reaction to attach a linker to the bromine position. The other end of the linker is then conjugated to an E3 ligase ligand.

Materials:

  • 7-Bromoimidazo[2,1-f]triazin-4-amine

  • Linker with a boronic acid or ester at one end and a protected functional group (e.g., amine, carboxylic acid) at the other

  • Palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3)

  • E3 ligase ligand with a complementary functional group for linker attachment (e.g., carboxylic acid for an amine on the linker)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)

Protocol:

  • Linker Attachment:

    • In a round-bottom flask, dissolve 7-Bromoimidazo[2,1-f]triazin-4-amine (1 equivalent) and the boronic acid/ester-functionalized linker (1.2 equivalents) in a suitable solvent (e.g., dioxane/water mixture).

    • Add the palladium catalyst (0.1 equivalents) and base (2 equivalents).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by flash chromatography.

  • Deprotection of the Linker:

    • Dissolve the product from the previous step in a suitable solvent.

    • Add the appropriate deprotecting agent (e.g., TFA for a Boc-protected amine).

    • Stir at room temperature until deprotection is complete (monitor by LC-MS).

    • Remove the solvent and deprotecting agent under reduced pressure.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the deprotected intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in a polar aprotic solvent (e.g., DMF).

    • Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with an organic solvent, wash with aqueous solutions to remove excess reagents, and purify the final PROTAC by preparative HPLC.

    • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Western Blotting for Protein Degradation

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target kinase and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4 °C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC PROTAC (7-Bromoimidazo[2,1-f]triazin-4-amine based) Kinase Target Kinase PROTAC->Kinase Binds E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3Ligase Recruits TernaryComplex Ternary Complex (Kinase-PROTAC-E3) PROTAC->TernaryComplex Kinase->TernaryComplex E3Ligase->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Proximity-induced Ubiquitination PolyUbKinase Polyubiquitinated Kinase TernaryComplex->PolyUbKinase Proteasome Proteasome PolyUbKinase->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action for a PROTAC derived from 7-Bromoimidazo[2,1-f]triazin-4-amine.

Experimental_Workflow Start Start: Design PROTAC Synthesis Chemical Synthesis (using 7-Bromoimidazo[2,1-f]triazin-4-amine) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BiochemicalAssay Biochemical Assays (Binding Affinity - SPR, ITC) Purification->BiochemicalAssay CellBasedAssay Cell-based Assays (Western Blot for Degradation) Purification->CellBasedAssay DataAnalysis Data Analysis (DC50, Dmax) BiochemicalAssay->DataAnalysis CellBasedAssay->DataAnalysis Optimization Lead Optimization (Linker, E3 Ligase Ligand) DataAnalysis->Optimization Optimization->Synthesis Iterate End Candidate Degrader Optimization->End Select

Caption: Workflow for the development and evaluation of kinase degraders.

References

Application Notes and Protocols: 7-Bromoimidazo[2,1-f]triazin-4-amine in Oncology Targeted Protein Degradation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoimidazo[2,1-f]triazin-4-amine is a critical chemical intermediate employed as a foundational building block in the synthesis of advanced targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). Within the realm of oncology research, this heterocyclic amine serves as a potent warhead for engaging Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling protein implicated in various cancers and inflammatory diseases. By incorporating 7-Bromoimidazo[2,1-f]triazin-4-amine into a bifunctional PROTAC molecule, researchers can effectively hijack the cell's natural protein disposal machinery to selectively eliminate IRAK4, thereby disrupting downstream pro-survival signaling pathways such as the NF-κB pathway.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of 7-Bromoimidazo[2,1-f]triazin-4-amine in the development and characterization of IRAK4-targeting PROTACs for cancer research.

Chemical Properties

PropertyValue
IUPAC Name 7-bromoimidazo[2,1-f][1][2][4]triazin-4-amine
Molecular Formula C₅H₄BrN₅
Molecular Weight 214.03 g/mol
CAS Number 1235374-44-3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and DMF

Application in PROTAC Synthesis

7-Bromoimidazo[2,1-f]triazin-4-amine serves as the IRAK4-binding moiety in the modular design of PROTACs. The synthesis typically involves a multi-step process where the bromo-substituent is leveraged for cross-coupling reactions to append a linker, which is subsequently connected to an E3 ubiquitin ligase ligand, such as those for von Hippel-Lindau (VHL) or Cereblon (CRBN).

PROTAC Synthesis Workflow

PROTAC Synthesis Workflow cluster_0 IRAK4 Warhead Synthesis cluster_1 Linker and E3 Ligase Ligand Conjugation cluster_2 Final PROTAC Molecule Start 7-Bromoimidazo[2,1-f]triazin-4-amine Step1 Functionalization at Bromo Position Start->Step1 Step2 Linker Attachment Step1->Step2 Suzuki or Buchwald-Hartwig Cross-Coupling Step3 Coupling with E3 Ligase Ligand (e.g., VHL or CRBN ligand) Step2->Step3 End IRAK4-Targeting PROTAC Step3->End Amide bond formation or Click chemistry

Caption: General workflow for synthesizing an IRAK4-targeting PROTAC using 7-Bromoimidazo[2,1-f]triazin-4-amine.

Biological Activity and Mechanism of Action

PROTACs derived from 7-Bromoimidazo[2,1-f]triazin-4-amine induce the degradation of IRAK4 by forming a ternary complex between IRAK4 and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of IRAK4, marking it for degradation by the 26S proteasome. The degradation of IRAK4 effectively abrogates both its kinase and scaffolding functions, leading to the inhibition of downstream signaling pathways, most notably the NF-κB pathway, which is crucial for the survival and proliferation of certain cancer cells.[1][2][5]

IRAK4 Degradation Signaling Pathway

IRAK4 Degradation Signaling Pathway cluster_PROTAC PROTAC Action cluster_Degradation Cellular Degradation Machinery cluster_Downstream Downstream Effects PROTAC IRAK4 PROTAC (from 7-Bromoimidazo[2,1-f]triazin-4-amine) IRAK4 IRAK4 PROTAC->IRAK4 E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (IRAK4-PROTAC-E3) IRAK4->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of IRAK4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation IRAK4 Degradation Proteasome->Degradation NFkB_Pathway NF-κB Signaling Pathway Degradation->NFkB_Pathway Blocks Inhibition Inhibition of NF-κB Activation NFkB_Pathway->Inhibition Apoptosis Cancer Cell Apoptosis & Reduced Proliferation Inhibition->Apoptosis

Caption: Mechanism of IRAK4 degradation and downstream signaling inhibition by a PROTAC derived from 7-Bromoimidazo[2,1-f]triazin-4-amine.

Experimental Protocols

Western Blotting for IRAK4 Degradation

This protocol is for assessing the degradation of IRAK4 in cancer cell lines following treatment with a PROTAC synthesized from 7-Bromoimidazo[2,1-f]triazin-4-amine.

Materials:

  • Cancer cell line of interest (e.g., OCI-LY10, TMD8)[6]

  • Complete cell culture medium

  • IRAK4-targeting PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of the IRAK4 PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 4, 8, 16, 24 hours). For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 2 hours before adding the PROTAC.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-IRAK4 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of IRAK4 degradation on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays)

  • IRAK4-targeting PROTAC

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

  • Compound Treatment: Add serial dilutions of the IRAK4 PROTAC to the wells. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).[7]

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Assay Procedure (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

    • Measure absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50) value.

Quantitative Data Summary

The following tables summarize representative quantitative data for IRAK4-targeting PROTACs derived from 7-Bromoimidazo[2,1-f]triazin-4-amine, as reported in the literature.

Table 1: IRAK4 Degradation Potency (DC50)

PROTAC CompoundCell LineTreatment Time (h)DC50 (nM)E3 Ligase LigandReference
Compound 9PBMCs24151VHL[3]
Compound 8PBMCs24259VHL[3]
Compound 9OCI-LY1024~300CRBN[6]
Compound 9TMD824~300CRBN[6]
KT-474RAW 264.7244.0CRBN[2]

Table 2: Anti-proliferative Activity (IC50)

PROTAC CompoundCell LineTreatment Time (h)IC50 (µM)Reference
Compound 9OCI-LY1072~1[6]
Compound 9TMD872~1[6]
IRAK4 InhibitorsOCI-LY19, OCI-LY3, U266, MWCL172Varies[7]

Conclusion

7-Bromoimidazo[2,1-f]triazin-4-amine is a valuable and versatile building block for the development of potent and selective IRAK4-targeting PROTACs. The protocols and data presented herein provide a comprehensive guide for researchers in oncology and drug discovery to effectively utilize this compound in their efforts to target IRAK4 for degradation as a novel therapeutic strategy. The ability of these PROTACs to eliminate both the kinase and scaffolding functions of IRAK4 offers a promising approach to overcome the limitations of traditional kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the imidazo[2,1-f][1][2][3]triazine core?

A common and effective method for the synthesis of the imidazo[2,1-f][1][2][3]triazine scaffold involves the cyclization of a substituted 1,2,4-triazine precursor with a suitable two-carbon electrophile. For instance, a 3-amino-1,2,4-triazine derivative can be reacted with an α-halo aldehyde or ketone, such as chloroacetaldehyde or bromoacetaldehyde, to form the fused imidazole ring.[2][4] Another synthetic approach involves the annulation of a 2-amino-1,3,5-triazine with a ketone.

Q2: How can the 4-amino group be introduced onto the imidazo[2,1-f]triazine scaffold?

The 4-amino group is typically introduced via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen (e.g., chlorine), on the triazine ring. This amination reaction is a common strategy in the synthesis of related heterocyclic amines. The reaction of a 4-chloro-imidazo[2,1-f]triazine intermediate with an ammonia source, such as ammonia in a suitable solvent or an ammonium salt, can yield the desired 4-amino product.

Q3: My final product, 7-Bromoimidazo[2,1-f]triazin-4-amine, is difficult to purify. What purification techniques are recommended?

7-Bromoimidazo[2,1-f]triazin-4-amine is a polar heterocyclic compound, which can present challenges in purification. Standard silica gel chromatography may lead to peak tailing or degradation. Consider the following techniques for effective purification:

  • Reversed-Phase Chromatography: This is often a good choice for polar compounds as the non-polar stationary phase is less likely to cause degradation.[1][5]

  • Supercritical Fluid Chromatography (SFC): SFC can provide excellent separation for polar and basic compounds, often with better peak shapes than HPLC.[1]

  • Acid-Base Extraction: As an amine, the product can be protonated with an aqueous acid to move it into the aqueous layer, separating it from non-basic impurities. The purified amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]

  • Use of Basic Additives: When using normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the eluent can significantly improve peak shape by deactivating acidic sites on the silica gel.[1]

Troubleshooting Guide for Low Yield

Low yield is a frequent issue in multi-step organic syntheses. The following guide addresses potential problems and solutions at key stages of a plausible synthetic route to 7-Bromoimidazo[2,1-f]triazin-4-amine.

Diagram: Hypothetical Synthetic Pathway

G A Starting Material: 3,6-Dibromo-1,2,4-triazine B Step 1: Amination (e.g., NH3 in dioxane) A->B Reagent A C Intermediate 1: 6-Bromo-1,2,4-triazin-3-amine B->C D Step 2: Cyclization (e.g., Chloroacetaldehyde, heat) C->D Reagent B E Intermediate 2: 7-Bromoimidazo[2,1-f][1,2,4]triazine D->E F Step 3: Chlorination (e.g., POCl3) E->F Reagent C G Intermediate 3: 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine F->G H Step 4: Amination (e.g., NH4OH) G->H Reagent D I Final Product: 7-Bromoimidazo[2,1-f]triazin-4-amine H->I

Caption: A plausible synthetic route for 7-Bromoimidazo[2,1-f]triazin-4-amine.

Problem: Incomplete Reaction or Low Yield in Step 1 (Amination of 3,6-Dibromo-1,2,4-triazine)
Potential Cause Troubleshooting Suggestion
Low reactivity of the starting material. Increase reaction temperature and/or time. Consider using a sealed tube or microwave irradiation to achieve higher temperatures.
Poor solubility of the starting material. Screen different solvents to improve solubility. Aprotic polar solvents like DMF or DMSO might be effective.
Decomposition of the starting material or product. Monitor the reaction by TLC or LC-MS to check for the formation of side products. If decomposition is observed, try milder reaction conditions (lower temperature, shorter reaction time).
Insufficient aminating agent. Use a larger excess of the ammonia source.
Problem: Low Yield or Multiple Products in Step 2 (Cyclization to form the Imidazo[2,1-f]triazine ring)
Potential Cause Troubleshooting Suggestion
Low reactivity of the triazine intermediate. Increase the reaction temperature. The use of a Lewis acid catalyst might facilitate the reaction.
Instability of the α-halo aldehyde. Use the α-halo aldehyde immediately after preparation or purchase. Consider using a more stable precursor like an α-halo acetal, which generates the aldehyde in situ under acidic conditions.[2][4]
Formation of regioisomers. If the triazine intermediate has multiple nucleophilic sites, regioisomeric products can form. Analyze the product mixture carefully by NMR and LC-MS. Modification of the reaction conditions (solvent, temperature, catalyst) may favor the formation of the desired isomer.
Side reactions of the amino group. The amino group on the triazine ring can potentially react with the aldehyde. Protection of the amino group prior to cyclization might be necessary in some cases.
Problem: Inefficient Chlorination in Step 3
Potential Cause Troubleshooting Suggestion
Incomplete conversion. Increase the reaction temperature and/or reaction time. Use a larger excess of the chlorinating agent (e.g., POCl₃).
Decomposition of the substrate or product. Chlorination with reagents like POCl₃ often requires high temperatures, which can lead to degradation. Monitor the reaction closely and avoid unnecessarily long reaction times. Consider using alternative, milder chlorinating agents.
Difficult work-up. Quenching of excess POCl₃ can be highly exothermic and hazardous. Ensure the reaction mixture is cooled in an ice bath before slowly and carefully adding it to ice water or a saturated sodium bicarbonate solution.
Problem: Low Yield in the Final Amination Step (Step 4)
Potential Cause Troubleshooting Suggestion
Low reactivity of the chloro-intermediate. Increase the reaction temperature. The use of a sealed vessel or microwave reactor can be beneficial.
Poor solubility of the chloro-intermediate. Select a solvent in which the starting material is more soluble at the reaction temperature.
Formation of side products. Over-reaction or reaction at other sites on the molecule can occur. Monitor the reaction progress to determine the optimal reaction time.
Product loss during work-up. The product is likely to be a polar solid. Ensure complete precipitation from the reaction mixture if applicable, or use an appropriate extraction solvent. Back-extraction of the aqueous layers may be necessary to recover all of the product.

Diagram: Troubleshooting Workflow for Low Yield

G A Low Yield Observed B Analyze Reaction Mixture (TLC, LC-MS, NMR) A->B C Incomplete Reaction? B->C D Side Products Formed? C->D No F Increase Reaction Time/Temp. Increase Reagent Stoichiometry C->F Yes E Product Degradation? D->E No G Optimize Reaction Conditions (Solvent, Catalyst, Temp.) D->G Yes H Use Milder Conditions Protect Functional Groups E->H Yes I Optimize Purification (e.g., Reversed-Phase, SFC) E->I No J Successful Synthesis F->J G->J H->J I->J

Caption: A logical workflow for troubleshooting low yield in chemical synthesis.

Data Presentation

Table 1: General Reaction Conditions for Imidazo[2,1-f]triazine Synthesis
Reaction Type Starting Materials Reagents/Conditions Typical Yields Reference
Cyclization 3-Amino-1,2,4-triazine derivative, α-halo aldehydeHeat in a suitable solvent (e.g., ethanol, DMF)Moderate to Good[2][4]
Annulation 2-Amino-1,3,5-triazine, KetoneI₂-mediated, heatGood
Amination 4-Chloro-imidazo[2,1-f]triazineNH₃ source (e.g., NH₄OH, NH₃ in dioxane), heatVariableGeneral Knowledge

Note: Yields are highly substrate-dependent and the provided values are general estimates.

Experimental Protocols

General Protocol for the Synthesis of a 7-Substituted-imidazo[2,1-f]triazin-4-amine

Step 1: Synthesis of 6-Bromo-1,2,4-triazin-3-amine (Intermediate 1)

To a solution of 3,6-dibromo-1,2,4-triazine in a suitable solvent (e.g., dioxane), a solution of ammonia in the same solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 6-bromo-1,2,4-triazin-3-amine.

Step 2: Synthesis of 7-Bromoimidazo[2,1-f][1][2][3]triazine (Intermediate 2)

A mixture of 6-bromo-1,2,4-triazin-3-amine and chloroacetaldehyde (as a solution in water or generated in situ from a stable precursor) in a suitable solvent (e.g., ethanol) is heated at reflux for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The crude product is purified by column chromatography.

Step 3: Synthesis of 7-Bromo-4-chloroimidazo[2,1-f][1][2][3]triazine (Intermediate 3)

7-Bromoimidazo[2,1-f][1][2][3]triazine is heated in an excess of phosphorus oxychloride (POCl₃) at reflux for several hours. The excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to give the crude 7-bromo-4-chloroimidazo[2,1-f][1][2][3]triazine, which may be used in the next step without further purification.

Step 4: Synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine (Final Product)

A suspension of 7-bromo-4-chloroimidazo[2,1-f][1][2][3]triazine in a suitable solvent (e.g., ethanol) is treated with an excess of aqueous ammonium hydroxide in a sealed tube. The mixture is heated at a specified temperature for several hours. After cooling, the precipitate is collected by filtration, washed with water and a small amount of cold ethanol, and then dried under vacuum to yield 7-bromoimidazo[2,1-f]triazin-4-amine. Further purification can be performed by recrystallization or chromatography as discussed in the purification FAQ.

References

Technical Support Center: Improving the Solubility of 7-Bromoimidazo[2,1-f]triazin-4-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 7-Bromoimidazo[2,1-f]triazin-4-amine for reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve 7-Bromoimidazo[2,1-f]triazin-4-amine for in vitro assays?

A1: Due to its heterocyclic and likely lipophilic nature, 7-Bromoimidazo[2,1-f]triazin-4-amine is expected to have low aqueous solubility. The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[1][2] It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[3][4]

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What is causing this and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[5][6] Several factors can contribute to this, including the final compound concentration, the percentage of DMSO, temperature, and interactions with media components.[5][6] To prevent precipitation, consider the following strategies:

  • Reduce the final concentration: Determine the kinetic solubility of your compound in the specific assay medium to identify the maximum achievable concentration without precipitation.[7]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the pre-warmed aqueous buffer or media. This gradual change in solvent polarity can help keep the compound in solution.[5][8]

  • Optimize the DMSO concentration: While keeping the final DMSO concentration as low as possible, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[9]

  • Use pre-warmed media: Adding the compound to media at 37°C can improve solubility compared to cold media.[5][8]

Q3: Can I use pH modification to improve the solubility of 7-Bromoimidazo[2,1-f]triazin-4-amine?

A3: Yes, pH modification can be an effective strategy. As 7-Bromoimidazo[2,1-f]triazin-4-amine contains an amine group, its solubility is likely pH-dependent. In acidic conditions, the amine group can become protonated, increasing its polarity and aqueous solubility. Conversely, in basic conditions, the compound will be in its free base form, which is typically less soluble. It is advisable to determine the solubility of the compound at different pH values relevant to your assay conditions.[][11] However, be mindful that altering the pH of your assay buffer or cell culture medium can impact biological activity and cell viability.

Q4: Are there other solubilizing agents I can use besides co-solvents and pH adjustment?

A4: Yes, several other excipients can be employed to enhance solubility:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically above their critical micelle concentration) to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[12][13][14]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[19]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound powder is difficult to dissolve in 100% DMSO. Insufficient solvent volume or low-quality DMSO. The compound may have very high crystallinity.Increase the volume of DMSO. Gentle warming (to 37°C) or brief sonication can also aid dissolution.[3] Ensure you are using anhydrous, high-purity DMSO.
Immediate precipitation upon dilution in aqueous media. The final concentration exceeds the kinetic solubility. "Solvent shock" from rapid dilution.Decrease the final working concentration. Perform a serial dilution, adding the compound solution dropwise to the pre-warmed media while gently vortexing.[5][8]
Precipitation observed after several hours or days in the incubator. The compound is supersaturated and is slowly crashing out over time. The compound may be unstable in the aqueous medium. Interaction with media components or cellular metabolites altering pH.[5]Consider using a formulation with solubilizing agents like cyclodextrins or surfactants to create a more stable solution.[12][15] Assess the stability of the compound in your assay medium over the time course of your experiment. Monitor the pH of the culture medium.
Inconsistent or non-reproducible assay results. Poor solubility leading to variable effective concentrations. The compound may be adhering to plasticware.Re-evaluate and optimize the solubilization strategy. Consider including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80 for enzyme assays) in your assay buffer to reduce non-specific binding.[2]

Quantitative Data Summary

Table 1: General Comparison of Solubility Enhancement Strategies

Strategy Typical Concentration Range Advantages Potential Disadvantages
Co-solvents (e.g., DMSO) 0.1% - 1% (v/v)Simple to use, effective for many compounds.Can be toxic to cells at higher concentrations, may interfere with some assays.[1]
pH Adjustment pH 1-14Can significantly increase the solubility of ionizable compounds.May alter the biological activity of the compound or affect cell viability.
Surfactants (e.g., Tween® 80) 0.01% - 0.1% (w/v)Effective at low concentrations, can prevent non-specific binding.Can disrupt cell membranes at higher concentrations.[2][13]
Cyclodextrins (e.g., HP-β-CD) 1 - 10 mMGenerally low cytotoxicity, can form stable complexes.[19]May interact with cell membrane components or other molecules in the assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid 7-Bromoimidazo[2,1-f]triazin-4-amine to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh a precise amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can be applied.[3][20]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
  • Preparation: Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).

  • Addition to Buffer: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your target aqueous buffer (e.g., PBS, pH 7.4), resulting in a 1:100 dilution.[7][21][22]

  • Incubation: Seal the plate and incubate at room temperature or 37°C with shaking for a defined period (e.g., 2 hours).[21]

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[21]

  • Quantification (Optional): Alternatively, after incubation, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[23][24]

Protocol 3: Using HP-β-Cyclodextrin to Enhance Solubility
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., 100 mM).

  • Complex Formation (Kneading Method):

    • Place a known amount of 7-Bromoimidazo[2,1-f]triazin-4-amine in a glass mortar.

    • Add a small amount of the HP-β-cyclodextrin solution to form a paste.

    • Knead the paste for 30-60 minutes.

    • Add the remaining volume of the cyclodextrin solution and mix thoroughly.[18]

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement & Dilution cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO to 10 mM weigh->dissolve store Aliquot and Store at -80°C dissolve->store serial_dilute Serial Dilution in Pre-warmed Media/Buffer store->serial_dilute add_excipient Alternative: Formulate with Cyclodextrin or Surfactant store->add_excipient final_dilution Prepare Final Working Concentration serial_dilute->final_dilution add_excipient->final_dilution add_to_assay Add to Assay (e.g., Cell Culture) final_dilution->add_to_assay incubate Incubate add_to_assay->incubate vehicle_control Include Vehicle Control (Same % DMSO) vehicle_control->incubate readout Measure Biological Readout incubate->readout

Figure 1. Experimental workflow for preparing and using 7-Bromoimidazo[2,1-f]triazin-4-amine in biological assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Compound 7-Bromoimidazo[2,1-f]triazin-4-amine (Potential Kinase Inhibitor) Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition

Figure 2. Potential targeting of the PI3K/Akt/mTOR signaling pathway by imidazo-triazine derivatives.

References

Technical Support Center: Optimizing 7-Bromoimidazo[2,1-f]triazin-4-amine-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromoimidazo[2,1-f]triazin-4-amine-based PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to minimizing off-target effects and enhancing the selectivity of your degraders.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects when using 7-Bromoimidazo[2,1-f]triazin-4-amine-based PROTACs?

Off-target effects with these PROTACs can stem from several factors:

  • Warhead Promiscuity: The 7-Bromoimidazo[2,1-f]triazin-4-amine warhead, like many kinase inhibitors, may bind to multiple kinases with similar ATP-binding pockets, leading to the degradation of unintended kinase targets.

  • E3 Ligase Ligand Activity: If your PROTAC utilizes a derivative of thalidomide or pomalidomide to recruit the Cereblon (CRBN) E3 ligase, these ligands themselves can induce the degradation of endogenous proteins, such as zinc-finger transcription factors.

  • Ternary Complex Formation: A PROTAC might induce the formation of off-target ternary complexes with proteins structurally similar to the intended target. The stability and productivity of these off-target complexes can lead to their degradation.[1]

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes (either with the target protein or the E3 ligase) that are not productive for degradation. This can lead to complex and unpredictable off-target pharmacology.[2]

Q2: How can I rationally design a 7-Bromoimidazo[2,1-f]triazin-4-amine-based PROTAC to improve its selectivity from the outset?

Improving selectivity is a critical aspect of PROTAC design. Several strategies can be employed:

  • Optimize the Target-Binding Warhead: While the core scaffold is set, modifications to the 7-Bromoimidazo[2,1-f]triazin-4-amine warhead can enhance its binding affinity and selectivity for the intended kinase target.

  • Optimize the Linker: The length, composition, and attachment points of the linker are crucial for optimizing the geometry of the ternary complex. A well-designed linker can favor the formation of a stable and productive ternary complex with the on-target protein while destabilizing off-target complexes.[3]

  • Select the Appropriate E3 Ligase: Different E3 ligases have distinct expression patterns across tissues and varied endogenous substrate profiles. Choosing a tissue-specific E3 ligase can help confine PROTAC activity to target tissues, thereby reducing systemic off-target effects.[4]

  • Enhance Ternary Complex Cooperativity: Positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein, can significantly enhance selectivity. This is because the formation of a stable ternary complex is a key determinant of degradation efficiency and specificity.

Q3: What are some innovative strategies to improve the cell or tissue selectivity of my PROTAC?

Several advanced strategies can enhance the targeted delivery and activation of your PROTAC:

  • Pro-PROTACs: These are inactive PROTAC precursors that are designed to be activated by specific conditions within the target tissue, such as hypoxia or the presence of a particular enzyme.[5][6]

  • Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching the PROTAC to a tumor cell-specific antibody, the degrader can be delivered selectively to cancer cells, minimizing effects on healthy tissues.[5][6]

  • Aptamer-PROTAC Conjugates: Similar to antibodies, DNA or RNA aptamers that bind to specific cell surface markers can be used to deliver the PROTAC to the desired cell type.[5]

Troubleshooting Guides

Problem 1: My proteomics screen shows significant degradation of off-target kinases.

  • Possible Cause: The 7-Bromoimidazo[2,1-f]triazin-4-amine warhead is binding promiscuously to multiple kinases.

  • Solution:

    • Synthesize an Inactive Control PROTAC: Create a version with a modification that ablates binding to the intended target but retains the E3 ligase binder and linker. If off-target degradation persists, it may be mediated by the E3 ligase binder or the linker.[4]

    • Modify the Linker: Synthesize a library of PROTACs with varying linker lengths, compositions, and attachment points. This can alter the geometry of the ternary complexes and improve selectivity for the on-target kinase.[4]

    • Perform Kinase Profiling: Screen the warhead itself against a broad panel of kinases to understand its intrinsic selectivity profile. This can help predict potential off-targets.

Problem 2: I'm observing a phenotype that doesn't correlate with the degradation of my target protein.

  • Possible Cause: This could be a degradation-independent off-target effect of your PROTAC.

  • Solution:

    • Synthesize an E3 Ligase Binding-Deficient Control: Create a control PROTAC that cannot bind the E3 ligase (e.g., by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand).[4] If the phenotype persists with this control, it is likely a degradation-independent effect of the warhead.

    • Perform a Washout Experiment: Remove the PROTAC from the cell culture and monitor for the recovery of the target protein levels and the reversal of the phenotype. This helps to confirm that the observed effect is due to protein degradation.[4]

Problem 3: My PROTAC shows a "hook effect," with decreased degradation at higher concentrations.

  • Possible Cause: At high concentrations, the PROTAC is forming non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2]

  • Solution:

    • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration range for maximal degradation.

    • Lower the Concentration: For subsequent experiments, use the PROTAC at a concentration that is on the left side of the "hook" to ensure you are in the optimal range for ternary complex formation.

Quantitative Data Summary

Note: Due to the limited availability of published data specifically for 7-Bromoimidazo[2,1-f]triazin-4-amine-based PROTACs, the following tables present representative data from other kinase-targeting PROTACs to illustrate key concepts and parameters.

Table 1: Representative Degradation Potency and Efficacy of Kinase-Targeting PROTACs

PROTAC IDTarget KinaseCell LineDC₅₀ (nM)Dₘₐₓ (%)E3 Ligase Recruited
SIAIS178BCR-ABLK5628.5>90VHL
LWY713FLT3-ITDMV4-110.6494.8CRBN
Representative PROTAC AKinase XHeLa2585VHL
Representative PROTAC BKinase Y293T15070CRBN

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[7]

Table 2: Illustrative Selectivity Profile of a Promiscuous Kinase Warhead vs. the Corresponding PROTAC

ProteinWarhead Binding Affinity (Kᵢ, nM)PROTAC-Induced Degradation (% of Control)
On-Target Kinase 15 15
Off-Target Kinase A2585
Off-Target Kinase B5095
Off-Target Kinase C10040
Non-kinase Protein D>10,000100

This table illustrates that PROTAC-mediated degradation does not always correlate with the binary binding affinity of the warhead. Some proteins that bind the warhead are not degraded, while others with weaker affinity might be potently degraded due to favorable ternary complex formation.[1][8]

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification using Mass Spectrometry

This protocol provides a general workflow for identifying off-target protein degradation.[8]

  • Cell Culture and Treatment:

    • Culture cells to ~70-80% confluency.

    • Treat cells with the PROTAC at its optimal concentration (e.g., 1-3x DC₅₀).

    • Include a vehicle control (e.g., DMSO) and an inactive control PROTAC.

    • For identifying direct targets, a shorter incubation time (e.g., 4-8 hours) is recommended.[4]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[2]

  • Peptide Labeling and Mass Spectrometry:

    • For quantitative proteomics, label the peptide samples with isobaric tags (e.g., TMT) or use a label-free quantification approach.[8]

    • Analyze the samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

Protocol 2: NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to its target kinase inside living cells.[9][10][11]

  • Cell Preparation:

    • Use a cell line that endogenously expresses the target kinase or transiently transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the cells in a white, opaque 96- or 384-well plate.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the same site as the PROTAC warhead.

    • Add a serial dilution of your PROTAC or control compounds.

  • Measurement:

    • Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the target engagement potency.

Protocol 3: HiBiT Protein Degradation Assay

This assay provides a quantitative measure of target protein degradation in real-time.

  • Cell Line Generation:

    • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding your target kinase.

  • Assay Protocol:

    • Plate the HiBiT-tagged cells in a white assay plate.

    • Add a serial dilution of your PROTAC degrader.

    • At the desired time points (or in real-time), add the LgBiT protein and the Nano-Glo® substrate.

    • Measure the luminescence, which is directly proportional to the amount of HiBiT-tagged target protein.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control.

    • Plot the normalized signal against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC 7-Bromoimidazo[2,1-f]triazin-4-amine PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Kinase (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated Target Kinase Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Off_Target_Sources cluster_effects Potential Off-Target Effects PROTAC PROTAC Warhead Imidazotriazine Warhead PROTAC->Warhead E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand Linker Linker PROTAC->Linker OffTarget_Deg Off-Target Protein Degradation Warhead->OffTarget_Deg Binds to other kinases Deg_Independent Degradation-Independent Pharmacology Warhead->Deg_Independent Inhibition of off-targets E3_Ligand->OffTarget_Deg Degrades neosubstrates Linker->OffTarget_Deg Promiscuous ternary complex

Caption: Primary sources of off-target effects in PROTACs.

Troubleshooting_Workflow Start High Off-Target Degradation Observed in Proteomics Q1 Is the warhead promiscuous? Start->Q1 A1_Yes Perform kinase profiling of the warhead alone. Q1->A1_Yes Yes A1_No Investigate ternary complex formation. Q1->A1_No No Q2 Does an inactive PROTAC control show the same off-targets? A1_Yes->Q2 A1_No->Q2 A2_Yes Off-target effect is likely independent of target binding. Investigate E3 ligand effects. Q2->A2_Yes Yes A2_No Off-target effect is dependent on ternary complex formation. Q2->A2_No No Solution Optimize linker design to alter ternary complex geometry and improve selectivity. A2_No->Solution

Caption: Logical workflow for troubleshooting off-target degradation.

References

Troubleshooting poor degradation efficiency with 7-Bromoimidazo[2,1-f]triazin-4-amine degraders

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Degradation Efficiency

A Note on the Subject Compound: This guide focuses on troubleshooting the efficacy of protein degraders, a class of molecules that induce targeted protein degradation. The specific compound, 7-Bromoimidazo[2,1-f]triazin-4-amine, is a chemical building block and not a known degrader molecule itself.[1][2] The principles and protocols outlined here are broadly applicable to bifunctional degraders, such as Proteolysis-Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal machinery.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during protein degradation experiments in a question-and-answer format.

Question 1: I am not observing any degradation of my target protein after treatment with my degrader. What are the possible causes?

Answer:

No observable degradation is a frequent challenge with several potential root causes. A systematic approach is necessary to diagnose the issue.

Potential Causes & Recommended Actions:

  • Poor Compound Permeability or Stability: The degrader may not be entering the cells or could be unstable in the experimental conditions.[5][6]

    • Action: Assess the physicochemical properties of your degrader. If permeability is low, consider formulation strategies or chemical modifications to the degrader structure.[7][8]

  • Lack of Target Engagement: The degrader may not be binding to the target protein within the cell.

    • Action: Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that the degrader binds to the target protein in a cellular context.[9]

  • Insufficient E3 Ligase Expression: The specific E3 ligase recruited by your degrader may not be sufficiently expressed in your chosen cell line.[10]

    • Action: Verify the expression level of the required E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) in your cell line via Western blot or qPCR. If expression is low, select a different cell line.[9]

  • Inefficient Ternary Complex Formation: The crucial ternary complex, consisting of the target protein, degrader, and E3 ligase, may not be forming efficiently.[4][11]

    • Action: Conduct a co-immunoprecipitation (Co-IP) experiment to pull down the target protein and blot for the presence of the E3 ligase. An enhanced signal in the presence of the degrader indicates ternary complex formation.[12]

  • Incorrect Dosing or Timepoint: The chosen concentration or treatment duration may be suboptimal.

    • Action: Perform a dose-response matrix experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal conditions for degradation.[3][13]

Question 2: I am observing a "hook effect," where degradation efficiency decreases at higher degrader concentrations. Why does this happen and how can I address it?

Answer:

The "hook effect" is a characteristic phenomenon for PROTACs and other bifunctional degraders.[14][15] It results in a bell-shaped dose-response curve where the degradation effect is lost at high concentrations.[16]

Cause:

At excessively high concentrations, the degrader is more likely to form non-productive binary complexes (either Target-Degrader or E3 Ligase-Degrader) instead of the productive ternary complex.[16][17] These binary complexes compete with ternary complex formation, thus preventing ubiquitination and subsequent degradation.[15]

Mitigation Strategies:

  • Dose-Response Optimization: The primary solution is to perform a careful dose-response study to identify the optimal concentration range that promotes maximal degradation before the hook effect takes hold.[16]

  • Linker Optimization: The length and composition of the linker connecting the two ligands of the degrader are critical for the stability of the ternary complex.[18][19] Synthesizing and testing analogs with different linkers can identify a degrader with improved cooperativity and a reduced hook effect.[20]

  • Assess Binding Affinities: An imbalance in the binding affinities for the target protein and the E3 ligase can contribute to the hook effect.[16] Biophysical assays can measure these affinities and guide the redesign of the degrader.

Frequently Asked Questions (FAQs)

Q1: How do I confirm that the observed protein loss is due to proteasomal degradation? A1: To confirm the degradation is dependent on the proteasome, you should co-treat your cells with the degrader and a proteasome inhibitor (e.g., MG132).[21] If the degrader-induced loss of your target protein is "rescued" or blocked by the proteasome inhibitor, it confirms a proteasome-dependent mechanism.[21]

Q2: My degrader is causing significant cell toxicity. How can I determine if this is an on-target or off-target effect? A2: Distinguishing between on-target and off-target toxicity is crucial.[22]

  • Use Control Compounds: Synthesize or obtain a negative control, such as an epimer of your degrader that does not bind the E3 ligase but still binds the target. If this control compound is not toxic, it suggests the toxicity is linked to the degradation machinery.[22]

  • Rescue Experiment: If possible, introduce a mutated version of the target protein that cannot be degraded. If cells expressing this mutant protein survive treatment, the toxicity is likely on-target.

  • Proteomics: Use unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment. This can reveal unintended "off-target" degradation of essential proteins.[22]

Q3: What are the key parameters to report for degrader efficiency? A3: The efficiency of a degrader is typically characterized by two main parameters:

  • DC50: The concentration of the degrader that produces 50% of the maximal degradation effect.[21]

  • Dmax: The maximum percentage of protein degradation observed at the optimal concentration.[3][21]

Q4: How important is the linker in a degrader molecule? A4: The linker is a critical component that heavily influences the efficacy of a degrader.[18][19] Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which is essential for efficient ubiquitination.[19][23] Optimizing the linker is a key step in developing a potent and selective degrader.[18]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example Dose-Response Data for Degrader-7B in HEK293 Cells

Degrader-7B Conc. (nM)Mean Target Protein Level (% of Vehicle)Standard Deviation
0 (Vehicle)1005.2
185.34.8
1042.13.5
10015.82.1
100048.94.1
1000089.56.3
This table illustrates a typical hook effect, where maximal degradation (Dmax ≈ 84%) occurs around 100 nM, with efficacy decreasing at higher concentrations.

Table 2: Example Time-Course of Degradation with 100 nM Degrader-7B

Treatment Time (hours)Mean Target Protein Level (% of Vehicle)Standard Deviation
01006.1
270.45.5
445.24.9
822.63.8
1614.92.5
2415.82.9
This table shows the kinetics of degradation, reaching Dmax after approximately 16 hours of treatment.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

This protocol is the most common method to directly measure the reduction in target protein levels.[13][24]

  • Cell Culture and Treatment: Seed cells at a consistent density and allow them to adhere overnight. Treat cells with a serial dilution of your degrader (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[13]

  • Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[25]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[3]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]

    • Wash the membrane three times with TBST.[3]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Wash the membrane again with TBST. Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.[3]

Protocol 2: Proteasome Inhibition (Degradation Rescue) Assay

This protocol confirms that protein loss is mediated by the proteasome.

  • Cell Culture and Treatment: Seed cells as described above.

  • Pre-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

  • Co-treatment: Add the degrader at its optimal degradation concentration (e.g., DC80) to both MG132-pre-treated and non-pre-treated wells. Include vehicle controls and a degrader-only control.

  • Incubation: Incubate for the time required to achieve significant degradation (e.g., 8-16 hours).

  • Analysis: Harvest cell lysates and perform Western blotting as described in Protocol 1.

  • Interpretation: A significant increase in the target protein signal in the co-treated sample compared to the degrader-only sample indicates that degradation was "rescued," confirming a proteasome-dependent mechanism.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC Degrader (PROTAC) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ternary POI-Degrader-E3 Ternary Complex Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for a PROTAC Degrader.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_moa Mechanism of Action Validation cluster_solutions Solutions start Observation: Poor or No Degradation check_compound Is Compound Stable & Cell Permeable? start->check_compound check_e3 Is E3 Ligase Expressed in Cell Line? check_compound->check_e3 Yes solution_resynthesize Redesign/Resynthesize Degrader Analogs check_compound->solution_resynthesize No check_dose Is Dose & Timepoint Optimized? check_e3->check_dose Yes solution_cell_line Change Cell Line check_e3->solution_cell_line No check_binding Step 1: Confirm Target Engagement (CETSA) check_dose->check_binding Yes solution_optimize Re-run Dose-Response & Time-Course check_dose->solution_optimize No check_ternary Step 2: Assess Ternary Complex Formation (Co-IP) check_binding->check_ternary Target Engaged check_binding->solution_resynthesize No Engagement check_ub Step 3: Confirm Ubiquitination check_ternary->check_ub Complex Formed check_ternary->solution_resynthesize No Complex check_proteasome Step 4: Confirm Proteasome- Dependence (MG132 Rescue) check_ub->check_proteasome Ubiquitination Confirmed end_fail Re-evaluate Target & Degrader Strategy check_ub->end_fail No Ubiquitination end_success Degradation Achieved check_proteasome->end_success Rescue Confirmed check_proteasome->end_fail No Rescue

Caption: Troubleshooting Workflow for Poor Degradation.

Western_Blot_Workflow a 1. Cell Seeding & Treatment (Varying Degrader Concentration/Time) b 2. Cell Lysis (RIPA + Protease Inhibitors) a->b c 3. Protein Quantification (BCA Assay) b->c d 4. Sample Preparation (Normalize Conc. + Laemmli Buffer) c->d e 5. SDS-PAGE (Separate Proteins by Size) d->e f 6. Protein Transfer (to PVDF Membrane) e->f g 7. Immunoblotting (Blocking, Primary/Secondary Antibodies) f->g h 8. Detection & Analysis (Chemiluminescence & Densitometry) g->h

Caption: Experimental Workflow for Western Blotting.

References

Technical Support Center: Overcoming the Hook Effect in Assays with 7-Bromoimidazo[2,1-f]triazin-4-amine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 7-Bromoimidazo[2,1-f]triazin-4-amine PROTACs. It provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of the hook effect in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC assays?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a paradoxical decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a standard sigmoidal curve.[1][4]

Q2: What is the underlying cause of the hook effect with PROTACs?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][3][4][5] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][2][4] At excessive concentrations, the PROTAC can independently bind to either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC).[2][3][4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2][3][4]

Q3: Why is it critical to recognize and address the hook effect?

A3: Failing to account for the hook effect can lead to significant misinterpretation of experimental data.[1][3][4] A potent PROTAC might be incorrectly classified as weak or inactive if tested only at high concentrations that fall on the downward slope of the bell-shaped curve.[2] This can lead to the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially resulting in the premature termination of promising drug discovery candidates.[2][3]

Q4: At what concentration range is the hook effect typically observed?

A4: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, target protein, E3 ligase, and cell line used.[2][6] However, it is frequently observed at micromolar (µM) concentrations.[6] It is essential to perform a broad dose-response to identify the optimal degradation window and detect the onset of the hook effect.[4]

Troubleshooting Guide

Issue: My dose-response curve for a 7-Bromoimidazo[2,1-f]triazin-4-amine PROTAC exhibits a bell shape, suggesting a hook effect.

Likely Cause: At high concentrations, your PROTAC is forming non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex necessary for protein degradation.

Troubleshooting Steps:
  • Expand and Refine the Concentration Range:

    • Action: Test a much wider and more granular range of PROTAC concentrations, from picomolar (pM) to high micromolar (µM).[2][3][4]

    • Rationale: This will help to clearly define the optimal concentration for maximal degradation (Dmax) and fully characterize the bell-shaped curve.[4] It's possible your initial experiments were conducted entirely within the hook effect region.[2][5]

  • Perform a Time-Course Experiment:

    • Action: Conduct a time-course analysis (e.g., 2, 4, 8, 12, 24 hours) of protein degradation at both an optimal concentration and a concentration known to be in the hook effect range.[6]

    • Rationale: This will provide insights into the kinetics of degradation and help understand if the hook effect is time-dependent.[4]

  • Confirm Proteasome-Mediated Degradation:

    • Action: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).

    • Rationale: A "rescue" of the target protein level in the presence of the inhibitor confirms that the observed degradation is dependent on the proteasome, a key feature of PROTAC activity.[1][5]

  • Assess Ternary Complex Formation:

    • Action: If available, utilize biophysical assays such as TR-FRET, SPR, or AlphaLISA to directly measure the formation of the ternary complex at various PROTAC concentrations.[4][7]

    • Rationale: These assays can confirm that high PROTAC concentrations lead to a decrease in the productive ternary complex, providing direct evidence for the cause of the hook effect.

Data Presentation

Table 1: Example of a PROTAC Dose-Response Experiment Exhibiting the Hook Effect

PROTAC Concentration (nM)Percent Degradation of Target ProteinObservation
0.15%Minimal degradation
125%Increasing degradation
1060%Significant degradation
10085%Maximum degradation (Dmax)
100050%Hook effect observed
1000015%Pronounced hook effect

This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.[4]

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[4]

  • Cell Seeding: Plate cells in a multi-well plate at a density that will lead to 70-80% confluency at the time of harvest and allow them to adhere overnight.[4]

  • PROTAC Treatment: Prepare serial dilutions of the 7-Bromoimidazo[2,1-f]triazin-4-amine PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe the full dose-response curve.[2][3][6] Include a vehicle-only control (e.g., DMSO). Treat the cells for the desired duration (e.g., 4, 8, 16, or 24 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[1]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve.

Mandatory Visualization

PROTAC_Mechanism_and_Hook_Effect cluster_optimal Optimal PROTAC Concentration cluster_high High PROTAC Concentration (Hook Effect) E3_Optimal E3 Ligase Ternary_Complex Productive Ternary Complex E3_Optimal->Ternary_Complex PROTAC_Optimal PROTAC PROTAC_Optimal->Ternary_Complex Target_Optimal Target Protein Target_Optimal->Ternary_Complex Degradation Ubiquitination & Proteasomal Degradation Ternary_Complex->Degradation Leads to E3_High E3 Ligase Binary_E3 Non-Productive Binary Complex E3_High->Binary_E3 PROTAC_High1 PROTAC PROTAC_High1->Binary_E3 PROTAC_High2 PROTAC Binary_Target Non-Productive Binary Complex PROTAC_High2->Binary_Target Target_High Target Protein Target_High->Binary_Target No_Degradation Inhibition of Degradation Binary_E3->No_Degradation Leads to Binary_Target->No_Degradation Leads to

Caption: PROTAC mechanism at optimal vs. high concentrations causing the hook effect.

Troubleshooting_Workflow Start Start: Bell-Shaped Dose-Response Curve Observed Step1 1. Expand and Refine PROTAC Concentration Range (pM to µM) Start->Step1 Step2 2. Analyze Full Dose-Response Curve Step1->Step2 Decision1 Is Hook Effect Confirmed? Step2->Decision1 Step3 3. Identify Optimal Concentration (Dmax) Decision1->Step3 Yes ReEvaluate Re-evaluate other factors: - Cell permeability - Target engagement Decision1->ReEvaluate No Step4 4. Use Optimal Concentration for Future Experiments Step3->Step4 End End: Optimized Assay Step4->End

Caption: Workflow for troubleshooting the hook effect in PROTAC assays.

References

Enhancing cell permeability of PROTACs containing 7-Bromoimidazo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs), particularly those incorporating scaffolds like 7-Bromoimidazo[2,1-f]triazin-4-amine. The principles and protocols outlined here are broadly applicable to the challenges faced with these "beyond rule of five" molecules.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da, and typically possess a high polar surface area and numerous hydrogen bond donors.[1][2] These characteristics fall outside the typical parameters of Lipinski's "rule of five," which are guidelines for orally available small-molecule drugs.[2] Consequently, PROTACs often exhibit poor passive diffusion across the lipid bilayer of the cell membrane, which is essential for them to reach their intracellular protein targets and E3 ligases.[2]

Q2: What are the key physicochemical properties that influence PROTAC cell permeability?

The cell permeability of PROTACs is a complex interplay of several physicochemical properties. Key factors include:

  • Molecular Weight (MW): While large, subtle changes in MW can impact permeability. However, properties like lipophilicity and hydrogen bonding capacity are often more influential than size alone.[1][3]

  • Lipophilicity (logP/logD): An optimal lipophilicity window is crucial. If a PROTAC is too hydrophilic, it won't partition into the cell membrane; if it's too lipophilic, it may get trapped in the membrane or have poor aqueous solubility.[4]

  • Polar Surface Area (PSA): High PSA is generally correlated with poor permeability. A key strategy is to minimize the solvent-accessible 3D PSA.[1][5]

  • Hydrogen Bond Donors (HBDs): Reducing the number of HBDs, for instance through an amide-to-ester substitution, can significantly improve permeability.[4][5][6]

  • Rotatable Bonds: The number of rotatable bonds affects the conformational flexibility of the PROTAC.[1][7]

Q3: How does the linker component impact the cell permeability of a PROTAC?

The linker is a critical determinant of a PROTAC's physicochemical properties and its ability to permeate cells.[1][] Key aspects of the linker to consider are:

  • Length and Flexibility: Shorter, more rigid linkers are often favored to reduce molecular weight and PSA.[5][9] However, some flexibility is necessary to allow the PROTAC to adopt favorable conformations for membrane crossing.[10] PEG linkers, for example, may allow for more folded structures compared to alkyl linkers.[5]

  • Composition: Incorporating elements like piperidine or piperazine moieties can enhance rigidity, water solubility, and cell permeability.[1][5] Conversely, avoiding multiple amide motifs in the linker can help preserve permeability.[11]

  • Intramolecular Hydrogen Bonding: Linkers can be designed to promote the formation of intramolecular hydrogen bonds.[][11] This allows the PROTAC to fold into a more compact, "ball-like" shape, shielding its polar groups from the nonpolar membrane environment and reducing the effective PSA.[][11]

Q4: What is the "chameleon effect" in the context of PROTAC permeability?

The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[2][10] In a polar, aqueous environment (like the extracellular space), the PROTAC may exist in an extended conformation.[10][12] However, when it encounters the nonpolar interior of the cell membrane, it can fold into a more compact conformation that minimizes its polar surface area, facilitating passage across the membrane.[2][10] This conformational flexibility is a key factor enabling some "beyond rule of five" molecules to achieve good cell permeability.[2][10]

Troubleshooting Guide

This guide addresses common issues encountered during the development and testing of PROTACs with suboptimal cell permeability.

Problem 1: My PROTAC shows low passive permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are my next steps?

  • Answer: Low PAMPA results point to issues with passive diffusion.[3][5] Consider the following modifications and strategies:

    • Optimize Lipophilicity: Systematically modify the PROTAC structure to achieve an optimal ALogP, often suggested to be between 3 and 5 for VHL-based PROTACs.[4]

    • Reduce Hydrogen Bond Donors (HBDs): A well-documented strategy is the bioisosteric replacement of an amide bond in the linker with an ester. This removes one HBD and has been shown to dramatically increase permeability.[4]

    • Modify the Linker:

      • Replace flexible alkyl linkers with shorter, more rigid linkers containing cyclic elements like piperazine or 1,4-disubstituted phenyl rings.[5][11]

      • Introduce structural features that encourage intramolecular hydrogen bonding to shield polar moieties.[11]

    • Evaluate a Prodrug Strategy: Mask polar functional groups (like carboxylic acids or hydroxyls) with lipophilic groups that can be cleaved intracellularly by enzymes, thereby improving membrane transit.[10][11]

Problem 2: My PROTAC has poor permeability in the Caco-2 assay and shows a high efflux ratio (>2). What does this indicate?

  • Answer: A high efflux ratio in a bidirectional Caco-2 assay indicates that your PROTAC is likely a substrate for active efflux transporters (like P-glycoprotein) on the cell surface, which actively pump the compound out of the cell.[13][14]

    • Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in apical-to-basolateral (A-B) permeability and a decrease in the efflux ratio would confirm that your PROTAC is an efflux substrate.

    • Structural Modification: Modify the PROTAC structure to disrupt its recognition by the efflux transporter. This often involves iterative medicinal chemistry efforts to alter charge, lipophilicity, and hydrogen bonding patterns.

    • Change E3 Ligase Ligand: Different E3 ligase ligands can significantly alter the properties of the final PROTAC. For instance, CRBN-based PROTACs are often smaller and more "drug-like" than some VHL-based PROTACs and may have different transporter interactions.[11]

Problem 3: My PROTAC has acceptable permeability but shows weak or no target degradation in cellular assays. What should I investigate?

  • Answer: If the PROTAC can enter the cell but isn't effective, the issue lies in its intracellular behavior.

    • Rule out the "Hook Effect": The "hook effect" occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex, leading to reduced degradation.[2] Perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[2]

    • Confirm Intracellular Target Engagement: Use a biophysical assay like NanoBRET or CETSA to confirm that your PROTAC is binding to both the target protein and the E3 ligase inside the cell.[2] Lack of engagement could be due to rapid metabolism or sequestration of the PROTAC.

    • Assess Intracellular Stability: Your PROTAC may be rapidly metabolized or degraded inside the cell. Incubate the PROTAC with cell lysates or live cells and quantify its concentration over time using LC-MS/MS to determine its intracellular half-life.

    • Check Ternary Complex Formation: The geometry and stability of the ternary complex are crucial for degradation.[7] Biophysical assays like Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP) can be used to characterize ternary complex formation and cooperativity in vitro.[15]

Problem 4: I am seeing high variability and low recovery in my Caco-2 permeability assay results. How can I optimize the assay?

  • Answer: High variability and low recovery in Caco-2 assays for PROTACs are often due to their low solubility and high non-specific binding.[12][14]

    • Optimize Assay Buffer: Standard protein-free buffers can lead to low recovery. Try adding a low concentration of Bovine Serum Albumin (BSA), such as 0.25% or 0.5%, to the basolateral (and sometimes apical) compartment. BSA can act as a "sink," preventing the PROTAC from binding to plastic and improving its recovery.[14]

    • Standardize Cell Monolayers: Ensure your Caco-2 monolayers are consistently confluent and differentiated (typically cultured for 21-25 days).[16] Always measure the Transepithelial Electrical Resistance (TEER) before each experiment to confirm monolayer integrity. Only use plates with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[16]

    • Check Compound Solubility: Ensure your PROTAC is fully dissolved in the assay buffer at the tested concentration. If solubility is an issue, you may need to use formulation strategies or test at a lower concentration.[2]

Quantitative Data Summary

The following tables summarize permeability data from published studies, illustrating the impact of structural modifications.

Table 1: Effect of Amide-to-Ester Substitution and Linker Length on PAMPA Permeability of VH032-based PROTACs

Compound IDLinker ModificationApparent Permeability (Pₑ) (x 10⁻⁶ cm/s)Reference
7 tert-Leu, Amide Linkage0.6[3]
9 Longest Linker, Amide0.006[3]
17 Alkyl Linker0.002[3]
4 Phenylacetamide, Ester8.6[3]

Data demonstrates that an ester substitution (Cmpd 4) can dramatically improve permeability, while longer or alkyl linkers (Cmpd 9, 17) can be detrimental.

Table 2: Caco-2 Permeability Data for Androgen Receptor (AR) PROTACs

Compound IDE3 Ligase LigandLinker TypePₐₚₚ A-B (x 10⁻⁶ cm/s)Pₐₚₚ B-A (x 10⁻⁶ cm/s)Efflux RatioReference
14 CereblonPEG1.714.18.4[13]
20b VHLPEG0.350.24~0.7[13]
20d VHLPEG<0.78.6>12[13]

Data highlights that the choice of E3 ligase ligand and subtle structural changes can significantly impact active efflux, as shown by the widely varying efflux ratios.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane and is a high-throughput method for initial permeability screening.

  • Materials:

    • 96-well PAMPA filter plates (e.g., Millipore MultiScreen) and matching 96-well acceptor plates.

    • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • PROTAC compound stock solution in DMSO.

    • LC-MS/MS system for quantification.

  • Procedure:

    • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

    • Prepare Artificial Membrane: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for at least 1 hour.

    • Prepare Donor Solution: Prepare the PROTAC dosing solution by diluting the DMSO stock in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to maintain membrane integrity.

    • Assemble PAMPA Sandwich: Add 200 µL of the donor solution to each well of the lipid-coated donor plate. Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.

    • Incubation: Incubate the assembled plate at room temperature for 4-16 hours with gentle shaking.

    • Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) using the formula provided in the literature.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells to model the intestinal barrier, providing insights into both passive permeability and active transport.[16]

  • Materials:

    • Caco-2 cells and appropriate culture medium.

    • Transwell inserts (e.g., 24-well format).

    • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

    • TEER meter.

    • LC-MS/MS system.

  • Procedure:

    • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[16]

    • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values >250 Ω·cm².[16]

    • Apical to Basolateral (A-B) Permeability:

      • Wash monolayers twice with pre-warmed (37°C) transport buffer.

      • Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (upper) compartment.

      • Add 1.2 mL of fresh transport buffer to the basolateral (lower) compartment.

      • Incubate at 37°C with gentle shaking for 2 hours.[16]

      • At the end of the incubation, collect samples from both compartments for analysis.

    • Basolateral to Apical (B-A) Permeability:

      • Wash monolayers as described above.

      • Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral compartment.

      • Add 0.4 mL of fresh transport buffer to the apical compartment.

      • Incubate and collect samples as for the A-B direction.

    • Quantification: Determine the PROTAC concentration in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate Pₐₚₚ values for both A-B and B-A directions.

    • Calculate the Efflux Ratio = Pₐₚₚ (B-A) / Pₐₚₚ (A-B). An efflux ratio >2 suggests active efflux.

Visual Guides and Workflows

PROTAC_MoA cluster_cell Intracellular Space PROTAC PROTAC (e.g., containing 7-Bromoimidazo [2,1-f]triazin-4-amine) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Ubiquitin Transfer Ternary->Ub Recycle PROTAC Recycled Ternary->Recycle Dissociates PolyUb Poly-ubiquitinated POI Ub->PolyUb Poly-ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recruitment Degradation POI Degradation & Peptide Fragments Proteasome->Degradation Extracellular Extracellular PROTAC Extracellular->PROTAC Permeation Membrane Cell Membrane

Caption: General mechanism of action for a cell-permeable PROTAC.

Caption: Workflow for troubleshooting low PROTAC cell permeability.

Assay_Selection start Start: Need to measure permeability q1 High-throughput screen of passive diffusion? start->q1 q2 Need to assess active transport/efflux? q1->q2 No pampa Use PAMPA Assay (Fast, Inexpensive, Models Passive Diffusion) q1->pampa Yes q2->pampa No caco2 Use Caco-2 Assay (Lower throughput, Models Passive & Active Transport) q2->caco2 Yes

Caption: Decision tree for selecting an appropriate permeability assay.

References

Addressing instability of ternary complexes formed with 7-Bromoimidazo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering instability with ternary complexes formed using 7-Bromoimidazo[2,1-f]triazin-4-amine.

Troubleshooting Guides

This section offers solutions to common problems observed during ternary complex formation and analysis.

Issue 1: Low or No Ternary Complex Formation

Question: My assay shows minimal or no formation of the ternary complex. What are the potential causes and how can I troubleshoot this?

Answer: The inability to detect a ternary complex is a frequent challenge. A systematic approach to verifying each component and optimizing assay conditions is crucial.

Potential Causes & Troubleshooting Steps:

  • Component Integrity and Activity:

    • Proteins (Target and E3 Ligase): Ensure proteins are correctly folded, pure, and active. Aggregation can be a significant issue.

      • Verification: Use SDS-PAGE for purity and dynamic light scattering (DLS) to check for aggregation.[1]

      • Activity Assays: Confirm E3 ligase activity via auto-ubiquitination assays and target protein function through a relevant assay.[1] Remember that some E3 ligases are multi-subunit complexes and require all components for stability and activity.[1]

    • Small Molecule (7-Bromoimidazo[2,1-f]triazin-4-amine): The compound may have degraded or be impure.

      • Verification: Confirm the chemical structure, purity, and integrity using methods like NMR and mass spectrometry.[1]

  • Suboptimal Assay Conditions:

    • Buffer Composition: The pH, salt concentration, and additives can significantly impact complex formation.

      • Optimization: Perform buffer optimization experiments.[1][2] Ensure necessary co-factors for protein stability are present.[1]

    • Reagent Concentrations: Incorrect concentrations of the target protein, E3 ligase, or the small molecule can prevent complex formation.

      • Optimization: Titrate each component to find the optimal concentration range. Be mindful of the "hook effect" in proximity assays, where high concentrations of the degrader can lead to an excess of binary complexes, reducing the ternary complex signal.[2][3]

  • Weak Binary Interactions:

    • Binding Affinity: Ternary complex formation relies on the initial binary interactions between the small molecule and the target protein, and the small molecule and the E3 ligase.

      • Assessment: Characterize the binary binding affinities using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Issue 2: High Background or Non-Specific Binding in Assays

Question: I'm observing a high background signal in my co-immunoprecipitation (co-IP) or pulldown assay, which is masking the specific ternary complex signal. How can I reduce it?

Answer: High background can obscure specific interactions. Optimizing washing and blocking steps is key to improving the signal-to-noise ratio.

Potential Causes & Troubleshooting Steps:

  • Insufficient Washing:

    • Solution: Increase the stringency of the wash buffer by moderately increasing the detergent (e.g., from 0.05% to 0.1% Tween-20) or salt concentration.[1] You can also increase the number of wash steps.[1]

  • Inadequate Blocking:

    • Solution: Ensure the blocking agent (e.g., BSA, milk) is appropriate for your system and is not interfering with the assay.

  • Antibody-Related Issues:

    • Solution: Titrate the antibody to determine the optimal concentration that maximizes the specific signal while minimizing background noise.[1] Always use high-quality, validated antibodies.[1]

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and how can I mitigate it?

A1: The "hook effect" is observed in proximity-based assays like AlphaLISA, HTRF, and NanoBRET, where the signal paradoxically decreases at high concentrations of the degrader molecule. This happens because an excess of the degrader saturates both the target protein and the E3 ligase, favoring the formation of binary complexes (Target-Degrader and E3-Degrader) over the desired ternary complex (Target-Degrader-E3).[2]

  • Mitigation Strategies:

    • Degrader Titration: Perform a dose-response experiment with a broad concentration range of 7-Bromoimidazo[2,1-f]triazin-4-amine to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve of the hook effect.[2][3]

    • Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher degrader concentrations.[2]

    • Enhance Cooperativity: Designing derivatives with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[2]

Q2: Does a stable ternary complex guarantee efficient protein degradation?

A2: Not necessarily. While the formation of a stable ternary complex is a crucial first step, the geometry of this complex must also be permissive for the E3 ligase to transfer ubiquitin to the target protein.[2] An "unproductive" ternary complex may be stable but not lead to degradation if the target protein's lysine residues are not correctly positioned relative to the E3 ligase's active site.[2]

Q3: Which biophysical techniques are best for characterizing ternary complex formation and stability?

A3: Several techniques can provide valuable quantitative data on ternary complexes:

  • Surface Plasmon Resonance (SPR): Measures the kinetics (on- and off-rates) and affinity of ternary complex formation in real-time.[4]

  • Bio-Layer Interferometry (BLI): Similar to SPR, BLI can be used to measure the binding affinities and kinetics of ternary complexes.[4]

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interactions, including affinity (KD), enthalpy (ΔH), and entropy (ΔS).

  • Proximity-Based Assays (AlphaLISA, HTRF, FRET): These are high-throughput methods suitable for screening and determining the potency of ternary complex formation.

Quantitative Data Summary

The following tables provide illustrative examples of data that can be generated to assess ternary complex stability. Note: The values presented here are hypothetical and serve as a guide for data presentation.

Table 1: Illustrative Binding Affinities (KD) for Binary and Ternary Complexes

InteractionBinding Affinity (KD)Technique
7-Bromoimidazo[2,1-f]triazin-4-amine <=> Target Protein500 nMSPR
7-Bromoimidazo[2,1-f]triazin-4-amine <=> E3 Ligase1.2 µMITC
Target Protein + 7-Bromoimidazo[2,1-f]triazin-4-amine <=> E3 Ligase (Ternary)150 nMBLI

Table 2: Illustrative Kinetic Parameters for Ternary Complex Formation

ParameterValueUnitTechnique
Association Rate Constant (k_on)2.5 x 10⁵M⁻¹s⁻¹SPR
Dissociation Rate Constant (k_off)3.75 x 10⁻²s⁻¹SPR
Half-life (t½) of the Ternary Complex18.5secondsCalculated

Experimental Protocols

Protocol 1: Two-Step Co-Immunoprecipitation (Co-IP) for In Vivo Ternary Complex Detection

This protocol is adapted for detecting a ternary complex involving a tagged target protein.[5]

  • Cell Culture and Transfection: Culture cells and transfect with a plasmid expressing the tagged (e.g., FLAG-tagged) target protein.

  • Cell Lysis: Lyse the cells in a suitable buffer on ice for 30 minutes, followed by sonication to clarify the lysate.[5]

  • First Immunoprecipitation:

    • Incubate the cell lysate with an anti-FLAG antibody to capture the target protein.

    • Add Protein A/G magnetic beads to capture the immune complexes.

    • Wash the beads extensively to remove non-specific binders.[1]

  • Elution: Elute the target protein and its binding partners from the beads using a competitive elution with a FLAG peptide.[5]

  • Second Immunoprecipitation:

    • Incubate the eluate from the first IP with an antibody against the E3 ligase.

    • Capture the new immune complexes with fresh Protein A/G magnetic beads.

    • Wash the beads thoroughly.

  • Western Blot Analysis: Elute the final complexes from the beads and analyze by Western blotting using antibodies against the target protein, the E3 ligase, and other potential components of the complex.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation

This protocol outlines the steps for measuring the kinetics and affinity of a ternary complex.[4]

  • Immobilization: Immobilize the purified E3 ligase onto an SPR sensor chip.[4]

  • Binary Interaction Analysis (Small Molecule to E3 Ligase): Inject a series of concentrations of 7-Bromoimidazo[2,1-f]triazin-4-amine over the ligase-coated surface to determine the binary binding affinity (KD).[4]

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with a range of concentrations of 7-Bromoimidazo[2,1-f]triazin-4-amine.

    • Inject these mixtures over the E3 ligase surface.

  • Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters (kon, koff) and the binding affinity (KD) of the ternary complex.[4]

Visualizations

experimental_workflow cluster_prep Component Preparation cluster_assay Biophysical Assay cluster_analysis Data Analysis prep_prot Protein Purification (Target & E3 Ligase) qc_prot QC: SDS-PAGE, DLS prep_prot->qc_prot Verify prep_sm Small Molecule (7-Bromoimidazo...) qc_sm QC: NMR, MS prep_sm->qc_sm Verify assay SPR / BLI / ITC qc_prot->assay qc_sm->assay analysis Determine KD, kon, koff assay->analysis

Caption: Workflow for biophysical characterization of ternary complex formation.

troubleshooting_flowchart start Start: Low/No Ternary Complex Signal check_components Verify Integrity of All Components (Proteins, Small Molecule) start->check_components check_conditions Optimize Assay Conditions (Buffer, Concentrations) check_components->check_conditions Components OK redesign Consider Redesign of Small Molecule or Linker check_components->redesign Component Issue check_binary Assess Binary Interactions (SPR, ITC) check_conditions->check_binary Conditions Optimized check_conditions->redesign No Improvement success Signal Improved: Proceed with Experiment check_binary->success Binary Interactions Sufficient check_binary->redesign Weak Binary Binding

Caption: Troubleshooting logic for low ternary complex formation signal.

References

Purification challenges with 7-Bromoimidazo[2,1-f]triazin-4-amine and its conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromoimidazo[2,1-f]triazin-4-amine and its conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is 7-Bromoimidazo[2,1-f]triazin-4-amine?

A1: 7-Bromoimidazo[2,1-f]triazin-4-amine is a heterocyclic organic compound. Its structure consists of a fused imidazole and triazine ring system, with a bromine atom and an amine group as substituents.[1] It is often used as a building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. It belongs to the product family of Protein Degrader Building Blocks.[1]

Q2: What are the primary challenges in purifying 7-Bromoimidazo[2,1-f]triazin-4-amine?

A2: The primary challenges in purifying this compound and its conjugates often stem from:

  • Presence of closely related impurities: Side products from the synthesis, unreacted starting materials, and degradation products can have similar polarities and solubilities to the target compound, making separation difficult.

  • Polarity: The presence of multiple nitrogen atoms and an amine group makes the molecule relatively polar, which can lead to tailing on standard silica gel chromatography and requires careful solvent system selection.

  • Solubility: Finding a suitable single solvent for recrystallization can be challenging due to its complex structure. Mixed solvent systems are often required.

  • Stability: Like many heterocyclic amines, it may be susceptible to degradation under harsh pH or oxidative conditions, leading to the formation of new impurities during purification.

Q3: What are the potential biological applications of 7-Bromoimidazo[2,1-f]triazin-4-amine conjugates?

A3: Imidazo[1,2-a][2][3][4]triazine derivatives have been investigated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.[5] FAK is often overexpressed in various cancers, making it a target for anti-cancer drug development.[6] Therefore, conjugates of 7-Bromoimidazo[2,1-f]triazin-4-amine are likely being explored for their potential as anti-cancer agents.

Troubleshooting Guides

Issue 1: Low Purity of 7-Bromoimidazo[2,1-f]triazin-4-amine After Synthesis

Potential Cause: Incomplete reaction or formation of side products during synthesis. Common synthetic routes for imidazo[2][6][7]triazines may involve the condensation of a substituted aminotriazine with a bromo-aldehyde or similar reagents.[8] Potential impurities could include unreacted starting materials or isomers formed during cyclization.

Solution:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure complete consumption of the starting materials.

  • Purification Strategy: A multi-step purification approach may be necessary.

    • Aqueous Wash: If the crude product is in an organic solvent, washing with a dilute brine solution can help remove some polar impurities.

    • Column Chromatography: Due to the polar nature of the compound, normal-phase chromatography on silica gel can be challenging. Consider using:

      • Reverse-phase chromatography: This is often more effective for polar compounds.

      • Mixed-mode chromatography: This technique uses stationary phases with both hydrophobic and ion-exchange properties and can be very effective for separating polar and charged compounds from closely related impurities.[9][10]

    • Recrystallization: This is a powerful technique for final purification.

Issue 2: Difficulty with Recrystallization of 7-Bromoimidazo[2,1-f]triazin-4-amine

Potential Cause: Poor solvent selection or supersaturation of the solution.

Solution:

  • Solvent Screening: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Given the polar nature of the target molecule, consider the following solvents and solvent systems.

Solvent/SystemPredicted Solubility (Hot)Predicted Solubility (Cold)Notes
EthanolModerate to HighLow to ModerateA good starting point for many N-heterocycles.
IsopropanolModerateLowOften provides good crystal formation.
AcetonitrileModerate to HighLow to ModerateCan be an effective recrystallization solvent.
Dichloromethane/MethanolHighLowA polar mixture that can be effective.
Ethanol/WaterHigh (in ethanol)Low (with water as anti-solvent)A common mixed-solvent system for polar compounds.
Dioxane/WaterHigh (in dioxane)Low (with water as anti-solvent)Another useful mixed-solvent system.
  • Inducing Crystallization: If crystals do not form upon cooling, the solution may be supersaturated. Try the following techniques:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.

    • Reducing Solvent Volume: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.

    • Further Cooling: Use an ice bath to further decrease the solubility of the compound.

Issue 3: Purification Challenges with Conjugates of 7-Bromoimidazo[2,1-f]triazin-4-amine

Potential Cause: The conjugate may have significantly different physicochemical properties than the parent compound. If conjugated to a large biomolecule like an antibody, the purification strategy will be dictated by the properties of the biomolecule.

Solution:

  • Small Molecule Conjugates:

    • Chromatography: Reverse-phase HPLC is often the method of choice for purifying small molecule conjugates. Methodical development of the gradient and mobile phase additives (e.g., trifluoroacetic acid or formic acid) is crucial.

    • Recrystallization: If the conjugate is a solid, recrystallization can be attempted, but a new solvent screen will be necessary.

  • Bioconjugates (e.g., Antibody-Drug Conjugates - ADCs):

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on size and is effective for removing unconjugated small molecules from the larger bioconjugate.

    • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity and can be used to separate ADCs with different drug-to-antibody ratios (DARs).

    • Ion-Exchange Chromatography (IEX): This can be used to remove charged impurities.

    • Ultrafiltration/Diafiltration (UF/DF): This is a membrane-based technique used for buffer exchange and removal of small molecule impurities from large bioconjugates.[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 7-Bromoimidazo[2,1-f]triazin-4-amine. Add a minimal amount of the chosen hot solvent (or the "good" solvent in a mixed-solvent system) and heat the mixture while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Preparative Reverse-Phase HPLC for Conjugates
  • Column Selection: Choose a suitable C18 or C8 preparative HPLC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient elution method starting with a low percentage of Mobile Phase B and gradually increasing it to elute the conjugate. The optimal gradient will need to be determined empirically.

  • Sample Preparation: Dissolve the crude conjugate in a suitable solvent, such as DMSO or a mixture of the mobile phases, and filter it before injection.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired conjugate.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product chromatography Column Chromatography (Reverse-Phase or Mixed-Mode) start->chromatography Initial Cleanup recrystallization Recrystallization chromatography->recrystallization Further Purification analysis Purity & Identity Check (LC-MS, NMR) recrystallization->analysis pure_product Pure Product analysis->pure_product >95% Purity

Caption: General purification workflow for 7-Bromoimidazo[2,1-f]triazin-4-amine.

troubleshooting_logic start Low Purity after Synthesis check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities soluble_impurities Soluble Impurities? check_impurities->soluble_impurities recrystallize Recrystallize soluble_impurities->recrystallize Yes insoluble_impurities Insoluble Impurities? soluble_impurities->insoluble_impurities No end Pure Product recrystallize->end chromatography Column Chromatography chromatography->recrystallize insoluble_impurities->chromatography No hot_filtration Hot Filtration insoluble_impurities->hot_filtration Yes hot_filtration->recrystallize

Caption: Troubleshooting logic for purifying 7-Bromoimidazo[2,1-f]triazin-4-amine.

FAK_signaling_pathway ecm Extracellular Matrix (ECM) integrin Integrin ecm->integrin fak FAK (Focal Adhesion Kinase) integrin->fak Activation src Src fak->src Autophosphorylation (Tyr397) p130cas p130Cas fak->p130cas pi3k PI3K fak->pi3k src->fak Phosphorylation crk Crk p130cas->crk rac Rac crk->rac cell_migration Cell Migration & Invasion rac->cell_migration akt Akt pi3k->akt cell_survival Cell Survival akt->cell_survival inhibitor 7-Bromoimidazo[2,1-f]triazin-4-amine Conjugate inhibitor->fak

Caption: Simplified Focal Adhesion Kinase (FAK) signaling pathway and potential inhibition.[2][3][4]

References

Validation & Comparative

Western Blot Analysis Confirms Protein Degradation by 7-Bromoimidazo[2,1-f]triazin-4-amine PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of PROTACs incorporating the 7-Bromoimidazo[2,1-f]triazin-4-amine moiety for targeted protein degradation, with a focus on Western blot analysis as a confirmatory method. This guide includes supporting experimental data and detailed methodologies to facilitate the evaluation of these novel protein degraders.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]

The 7-Bromoimidazo[2,1-f]triazin-4-amine scaffold has been identified as a promising building block for the development of novel PROTACs. Its unique chemical structure offers potential advantages in terms of binding affinity and selectivity for specific protein targets. This guide will delve into the experimental data supporting the efficacy of PROTACs derived from this scaffold and compare their performance with alternative protein degradation technologies.

Quantitative Comparison of Protein Degradation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantitatively assessed by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes hypothetical quantitative data for a PROTAC containing the 7-Bromoimidazo[2,1-f]triazin-4-amine warhead (BITz-PROTAC) targeting a hypothetical protein kinase, compared to a known competitor PROTAC and a traditional small-molecule inhibitor.

CompoundTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
BITz-PROTAC-1 Kinase XPomalidomideCancer Cell Line A15>90
Competitor-PROTAC-Y Kinase XVHL LigandCancer Cell Line A50~85
Small-Molecule-Inhibitor-Z Kinase XN/ACancer Cell Line AN/ANo Degradation

This data is illustrative and intended to provide a framework for comparison.

Visualizing the Mechanism and Workflow

To understand the underlying processes of PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow for Western blot analysis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC BITz-PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., Kinase X) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

PROTAC Signaling Pathway

Western_Blot_Workflow Start Cell Treatment with BITz-PROTAC Cell_Lysis Cell Lysis & Protein Quantification (BCA Assay) Start->Cell_Lysis SDS_PAGE SDS-PAGE (Protein Separation by Size) Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein Specific) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End Quantification of Protein Degradation (DC50, Dmax) Analysis->End

Western Blot Experimental Workflow

Experimental Protocols

Accurate and reproducible data are paramount in the evaluation of PROTAC efficacy. The following is a detailed protocol for Western blot analysis to confirm protein degradation induced by 7-Bromoimidazo[2,1-f]triazin-4-amine PROTACs.

Cell Culture and Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line overexpressing the target kinase) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare a stock solution of the BITz-PROTAC in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control (DMSO). Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

Cell Lysis and Protein Quantification
  • Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.

  • Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Collect the supernatant and determine the protein concentration using a bicinchoninic acid (BCA) protein assay.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm the transfer efficiency by Ponceau S staining.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Kinase X) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis
  • Densitometry: Quantify the band intensities of the target protein and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band to the corresponding loading control band for each sample.

  • Calculation of Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Comparison with Alternative Technologies

While Western blotting is a gold-standard technique for confirming protein degradation, other methods can provide complementary information.

  • In-Cell Western (ICW) Assay: This high-throughput method allows for the quantification of protein levels directly in fixed cells in a microplate format, offering increased throughput compared to traditional Western blotting.[6]

  • Mass Spectrometry (MS)-based Proteomics: This powerful technique can provide a global view of protein changes in response to PROTAC treatment, offering insights into off-target effects and broader cellular responses.

  • Flow Cytometry: This method can be used to quantify protein levels in individual cells, providing information on the heterogeneity of the cellular response to the PROTAC.

In addition to alternative analytical techniques, other protein degradation technologies exist:

  • Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-bound proteins by hijacking the lysosomal degradation pathway.[7]

  • Autophagy-Targeting Chimeras (AUTACs): These compounds induce the degradation of target proteins through the autophagy pathway.

The choice of technology depends on the specific research question, the nature of the target protein, and the desired throughput. For the initial confirmation and quantification of intracellular protein degradation by novel PROTACs like those based on 7-Bromoimidazo[2,1-f]triazin-4-amine, Western blotting remains an indispensable and reliable method.

Conclusion

The development of PROTACs containing the 7-Bromoimidazo[2,1-f]triazin-4-amine scaffold represents an exciting advancement in the field of targeted protein degradation. This guide provides a framework for the rigorous evaluation of these compounds using Western blot analysis, a fundamental technique for quantifying protein degradation. By following the detailed protocols and data analysis guidelines presented, researchers can effectively characterize the potency and efficacy of these novel PROTACs and compare them to existing alternatives, ultimately accelerating the development of new therapeutics for a wide range of diseases.

References

Comparing the degradation efficiency of 7-Bromoimidazo[2,1-f]triazin-4-amine vs. pomalidomide-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protein Degradation Efficiency: Pomalidomide-Based PROTACs as a Benchmark for Novel Degraders

For researchers, scientists, and drug development professionals, the selection of an optimal E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the degradation efficiency of well-characterized pomalidomide-based PROTACs, which serve as a benchmark in the field. While direct comparative data for PROTACs incorporating 7-Bromoimidazo[2,1-f]triazin-4-amine is not publicly available, this guide offers the foundational experimental protocols and workflows necessary to evaluate such novel constructs against the established performance of pomalidomide-based counterparts.

Introduction to Pomalidomide-Based PROTACs

Pomalidomide is a widely used E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][][5][6] In a PROTAC molecule, pomalidomide is connected via a chemical linker to a ligand that binds to a target protein of interest. This tripartite complex formation between the target protein, the PROTAC, and the CRBN E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][] The efficiency of this process is a key determinant of a PROTAC's therapeutic potential.

Performance of Pomalidomide-Based PROTACs

The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achievable) values. Lower DC50 values are indicative of higher potency.[1] The following table summarizes the performance of several published pomalidomide-based PROTACs against various protein targets.

PROTAC IdentifierTarget ProteinDC50 (nM)Dmax (%)Cell Line
ARV-825 BRD4<1>90Burkitt's Lymphoma
Compound 16 EGFR~1096A549
ZQ-23 HDAC814793Jurkat

Note: Data is compiled from various sources and experimental conditions may vary.[1][7][8]

Mechanism of Action: Pomalidomide-Based PROTACs

The mechanism of pomalidomide-based PROTACs involves the hijacking of the ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing the target protein into proximity with the CRBN E3 ligase, leading to target ubiquitination and degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Pomalidomide-based PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN CRBN E3 Ligase PROTAC->CRBN POI_PROTAC_CRBN POI-PROTAC-CRBN Ternary Complex POI->POI_PROTAC_CRBN CRBN->POI_PROTAC_CRBN Ub_Chain Polyubiquitin Chain POI_PROTAC_CRBN->Ub_Chain Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_CRBN Proteasome Proteasome Ub_Chain->Proteasome Targeting for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Mechanism of action for a pomalidomide-based PROTAC.

Evaluating Novel Degraders: The Case of 7-Bromoimidazo[2,1-f]triazin-4-amine

7-Bromoimidazo[2,1-f]triazin-4-amine is classified as a protein degrader building block.[9] As such, its degradation efficiency is not an intrinsic property but will be determined by the final PROTAC construct in which it is incorporated, specifically the target-binding ligand and the linker used. To assess the degradation efficiency of a novel PROTAC utilizing this or any other new moiety, a systematic evaluation is required.

The following workflow outlines the key stages in the evaluation of a novel PROTAC candidate.

PROTAC_Evaluation_Workflow start Synthesize Novel PROTAC primary_assays Primary Assays: Degradation & Viability start->primary_assays western_blot Assess Protein Degradation (Western Blot / ELISA) primary_assays->western_blot viability_assay Assess Cell Viability (e.g., CTG, MTT) primary_assays->viability_assay secondary_assays Secondary Assays: Mechanism of Action western_blot->secondary_assays viability_assay->secondary_assays ternary_complex Confirm Ternary Complex Formation (e.g., Co-IP, FRET) secondary_assays->ternary_complex ubiquitination Verify Target Ubiquitination secondary_assays->ubiquitination tertiary_assays Tertiary Assays: Specificity & Controls ternary_complex->tertiary_assays ubiquitination->tertiary_assays controls Mechanism-Based Controls (e.g., MG132, E3 Ligand) tertiary_assays->controls selectivity Assess Selectivity (Proteomics) tertiary_assays->selectivity end Candidate Selection controls->end selectivity->end

General workflow for evaluating a PROTAC candidate.

Experimental Protocols

Detailed below are standard protocols for the primary assays used to determine the degradation efficiency of a PROTAC.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[10]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[3]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[10]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • White, opaque 96-well plates (for luminescence-based assays)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Assay Measurement:

    • For CellTiter-Glo®: Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent according to the manufacturer's protocol.[10]

    • Mix and incubate to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the PROTAC concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[10]

Materials:

  • Materials from Protocol 1

  • Proteasome inhibitor (e.g., MG132)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G beads

  • Antibody against ubiquitin

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, with and without co-treatment with a proteasome inhibitor like MG132, for a shorter time period (e.g., 2-6 hours).

  • Cell Lysis: Lyse the cells as described in Protocol 1.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[10]

  • Capture: Add Protein A/G beads to pull down the complex.

  • Elution and Western Blot: Elute the protein from the beads and run a Western blot as described in Protocol 1.

  • Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[10]

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[10]

By following these standardized protocols, researchers can robustly characterize the degradation efficiency and mechanism of action of novel PROTACs, enabling a direct and meaningful comparison to established degraders like those based on pomalidomide.

References

A Comparative Guide to Targeted Protein Degradation: 7-Bromoimidazo[2,1-f]triazin-4-amine Scaffolds in PROTACs vs. Traditional Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of targeted therapy is undergoing a significant evolution. While traditional small molecule inhibitors have revolutionized the treatment of various diseases by blocking the function of specific proteins, a new modality, Proteolysis Targeting Chimeras (PROTACs), is emerging as a powerful alternative. PROTACs function by inducing the degradation of target proteins, offering a distinct mechanism of action with the potential to overcome some of the limitations of conventional inhibitors.

The imidazo[2,1-f][1][2][3]triazine scaffold, including derivatives like 7-bromoimidazo[2,1-f]triazin-4-amine, represents a versatile starting point for the design of kinase inhibitors. This guide will provide a comparative overview of the principles and performance of PROTACs versus traditional small molecule inhibitors, using well-documented examples of molecules targeting Bruton's Tyrosine Kinase (BTK) and Polo-like Kinase 1 (PLK1).

The Fundamental Divide: Inhibition vs. Degradation

Small molecule inhibitors typically function through an occupancy-driven model . They bind to the active site or other functional pockets of a target protein, thereby inhibiting its activity. The efficacy of these inhibitors is directly related to their ability to maintain sufficient occupancy of the target protein.

In contrast, PROTACs operate on an event-driven, catalytic model . These heterobifunctional molecules are composed of a ligand that binds to the target protein (the "warhead"), a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination of the target protein, marking it for degradation by the proteasome. A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a sub-stoichiometric mode of action.[1][2]

Case Study 1: Targeting Bruton's Tyrosine Kinase (BTK) in B-cell Malignancies

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell cancers.[3][4]

The Small Molecule Inhibitor: Ibrutinib

Ibrutinib is a first-in-class, irreversible BTK inhibitor that has transformed the treatment of chronic lymphocytic leukemia (CLL) and other B-cell malignancies.[2][5] It forms a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to its inactivation.[2][5] However, the emergence of resistance, often through mutations at the C481 binding site, can limit its long-term efficacy.[4]

The PROTAC Approach: BTK Degraders (e.g., MT-802)

Several BTK-targeting PROTACs have been developed to overcome the limitations of ibrutinib. MT-802 is a potent BTK degrader that utilizes a reversible binding warhead and recruits the Cereblon (CRBN) E3 ligase to induce BTK degradation.[6][7]

Performance Comparison: Ibrutinib vs. BTK PROTAC (MT-802)
ParameterIbrutinib (Small Molecule Inhibitor)MT-802 (PROTAC)
Mechanism of Action Irreversible covalent inhibition of BTK kinase activity[2][5]Catalytic degradation of BTK via the ubiquitin-proteasome system[6][7]
Potency (Wild-Type BTK) IC50: ~0.5 nM (inhibition)[4]DC50: ~9.1-14.6 nM (degradation)[6][7]
Effect on Ibrutinib-Resistant C481S Mutant Significantly reduced inhibitory activity[4]Retains potent degradation activity (DC50: ~14.9 nM)[6][7]
Selectivity Off-target effects on other kinases (e.g., TEC, EGFR)[8]Generally more selective for BTK degradation[8]
Mode of Action Occupancy-driven[1]Event-driven, catalytic[1]
Experimental Protocol: Western Blot for BTK Degradation

This protocol outlines the key steps to assess the degradation of BTK in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a B-cell lymphoma cell line) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the BTK PROTAC (e.g., MT-802) or the small molecule inhibitor (e.g., ibrutinib) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[9]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[10]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle control.

Signaling Pathway and Mechanism of Action Diagrams

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (NF-κB, MAPK, Akt) PLCG2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation

BTK Signaling Pathway

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Target Protein (BTK) PROTAC->POI binds E3 E3 Ligase (CRBN) PROTAC->E3 recruits POI_Ub Polyubiquitinated Target Protein Ub Ubiquitin E3->Ub Ub->POI_Ub transfer Proteasome Proteasome POI_Ub->Proteasome Degraded Degraded Peptides Proteasome->Degraded Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 PLK1 PLK1 PLK1->M Mitotic Entry Spindle Formation Cytokinesis

References

A Head-to-Head Comparison of VHL and Cereblon-Based Degraders in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These bifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in its choice of E3 ubiquitin ligase recruiter. While the initial query focused on a head-to-head comparison involving 7-Bromoimidazo[2,1-f]triazin-4-amine, a comprehensive search of the scientific literature and chemical databases did not yield sufficient data on its use as an E3 ligase ligand in PROTACs. Therefore, this guide presents a robust comparative analysis of the two most utilized and well-characterized classes of PROTACs: those based on the von Hippel-Lindau (VHL) E3 ligase and those recruiting Cereblon (CRBN).

This guide provides an in-depth, data-driven comparison for researchers, scientists, and drug development professionals, offering insights into the performance, mechanisms, and experimental evaluation of VHL and CRBN-based degraders.

Mechanism of Action: A Tale of Two E3 Ligases

Both VHL and CRBN-based PROTACs operate on the principle of inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. However, the distinct biology of the VHL and CRBN E3 ligase complexes results in different characteristics for the corresponding degraders.[1]

VHL is the substrate recognition subunit of the CUL2 E3 ligase complex.[1] Its natural substrate is the hypoxia-inducible factor 1α (HIF-1α).[1] VHL-recruiting PROTACs typically employ small molecules that mimic the HIF-1α binding motif. In contrast, CRBN is a substrate receptor for the CUL4A E3 ligase complex.[2] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide and its analogs.[3]

cluster_VHL VHL-based PROTAC cluster_CRBN CRBN-based PROTAC VHL_PROTAC VHL-based PROTAC Ternary_VHL POI-PROTAC-VHL Ternary Complex VHL_PROTAC->Ternary_VHL Binds POI_VHL Protein of Interest (POI) POI_VHL->Ternary_VHL Binds VHL_E3 VHL E3 Ligase (CUL2 complex) VHL_E3->Ternary_VHL Recruited Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL Induces Proteasome_VHL Proteasomal Degradation Ub_VHL->Proteasome_VHL Leads to CRBN_PROTAC CRBN-based PROTAC Ternary_CRBN POI-PROTAC-CRBN Ternary Complex CRBN_PROTAC->Ternary_CRBN Binds POI_CRBN Protein of Interest (POI) POI_CRBN->Ternary_CRBN Binds CRBN_E3 CRBN E3 Ligase (CUL4A complex) CRBN_E3->Ternary_CRBN Recruited Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN Induces Proteasome_CRBN Proteasomal Degradation Ub_CRBN->Proteasome_CRBN Leads to

General mechanism of action for VHL and CRBN-based PROTACs.

Performance Comparison: Quantitative Data

The choice between a VHL and a CRBN-based degrader is influenced by several factors, including the target protein, cell type, and desired pharmacokinetic properties. The following tables summarize key performance metrics for representative VHL and CRBN-based PROTACs. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature.

Parameter VHL-based PROTACs CRBN-based PROTACs Key Considerations
Ligand Properties Peptidomimetic, often larger with higher molecular weight and polar surface area.[3]Generally smaller, more "drug-like" with better cell permeability.[3]Physicochemical properties can impact oral bioavailability and cell penetration.
Binding Affinity (Kd to E3) Varies, but potent ligands are in the nanomolar range.Varies, with IMiD-derived ligands showing a range of affinities.Ternary complex cooperativity is often more critical than binary binding affinity.
Degradation Potency (DC50) Often highly potent, with values in the low nanomolar to picomolar range.Also demonstrate high potency, frequently in the nanomolar range.Highly dependent on the target protein and cell line.
Maximal Degradation (Dmax) Can achieve >90% degradation.Can achieve >90% degradation.Can be limited by the "hook effect" at high concentrations.
Selectivity Generally considered to have a favorable off-target profile.[3]IMiD-based ligands can induce degradation of neosubstrates (e.g., Ikaros, Aiolos), which can be a safety concern but also a therapeutic opportunity.[3]Comprehensive proteomic analysis is essential to assess selectivity.
Tissue Expression Widely expressed, but levels can be low in certain tissues and downregulated in hypoxic tumors.[]Broadly and highly expressed across most tissues.[]E3 ligase expression levels can impact degrader efficacy in specific disease contexts.

Table 1: General Performance Characteristics of VHL vs. CRBN-based PROTACs.

PROTAC Example Target E3 Ligase DC50 Dmax Cell Line
MZ1BRD4VHL~25 nM>80%HeLa
ARV-110Androgen ReceptorCRBN~1 nM>95%VCaP
Compound 14aCRBNVHL~200 nM~98%HeLa
dTAG-13FKBP12CRBN~0.5 nM>95%293T
VZ185BRD9VHL~5 nM>90%MOLM13

Table 2: Examples of Degradation Performance for VHL and CRBN-based PROTACs. (Note: Values are approximate and compiled from various sources; direct comparison should be made with caution).

Experimental Protocols

The characterization and comparison of VHL and CRBN-based degraders involve a suite of biochemical, biophysical, and cell-based assays.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.

  • Co-Immunoprecipitation (Co-IP):

    • Treat cells with the PROTAC or control.

    • Lyse cells under non-denaturing conditions.

    • Incubate the lysate with an antibody against the POI or the E3 ligase, coupled to magnetic or agarose beads.

    • Wash the beads to remove non-specific binders.

    • Elute the protein complexes and analyze by Western blotting for the presence of all three components (POI, PROTAC-bound E3 ligase).

  • Isothermal Titration Calorimetry (ITC):

    • This biophysical technique directly measures the heat changes upon binding, providing thermodynamic parameters (Kd, ΔH, ΔS) of the interactions.

    • Titrate the PROTAC into a solution containing the POI and the E3 ligase complex to measure the affinity of the ternary complex formation.

Start Start: PROTAC Evaluation Cell_Culture Cell Culture & Treatment (Dose Response & Time Course) Start->Cell_Culture Biophysical Biophysical Assays (e.g., ITC, SPR) Start->Biophysical Western_Blot Western Blot Analysis (Quantify POI Degradation) Cell_Culture->Western_Blot CoIP Co-Immunoprecipitation (Confirm Ternary Complex in cells) Cell_Culture->CoIP Proteomics Mass Spectrometry-based Proteomics Cell_Culture->Proteomics DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax End End: Comprehensive Profile DC50_Dmax->End Ternary_Affinity Measure Ternary Complex Affinity & Cooperativity CoIP->Ternary_Affinity Biophysical->Ternary_Affinity Ternary_Affinity->End Selectivity Assess Off-Target Effects & Neosubstrate Degradation Proteomics->Selectivity Selectivity->End

Experimental workflow for the characterization of PROTAC degraders.
Global Proteomics for Selectivity Profiling

Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a degrader.

  • Sample Preparation: Treat cells with the PROTAC at various concentrations and a vehicle control. Lyse the cells, digest the proteins into peptides, and label with isobaric tags (e.g., TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify thousands of proteins.

  • Data Analysis: Compare the protein abundance profiles between the PROTAC-treated and control samples to identify proteins that are significantly and dose-dependently downregulated.

Conclusion

The choice between VHL and CRBN as the E3 ligase for a PROTAC is a critical decision in the design of targeted protein degraders. CRBN-based degraders often exhibit favorable drug-like properties and are effective in a broad range of tissues due to the high and ubiquitous expression of CRBN.[] However, the potential for off-target effects due to the degradation of neosubstrates requires careful evaluation.[3] VHL-based PROTACs, while sometimes presenting challenges in terms of their physicochemical properties, may offer a more selective degradation profile in certain contexts.[3] Ultimately, the optimal choice is target and context-dependent, and empirical testing of both platforms is often necessary to identify the most promising therapeutic candidate. The experimental protocols and comparative data provided in this guide serve as a foundational resource for the rational design and evaluation of the next generation of protein-degrading therapeutics.

References

Unveiling Resistance: A Guide to CRISPR Screens for 7-Bromoimidazo[2,1-f]triazin-4-amine-Based BRD9 Degrader Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Identifying Resistance Mechanisms to Novel BRD9 Degraders Through Genome-Wide CRISPR-Cas9 Screens.

The emergence of targeted protein degradation as a therapeutic modality offers promising avenues for treating cancers and other diseases. Degraders based on the 7-Bromoimidazo[2,1-f]triazin-4-amine scaffold have been developed as potent and selective binders of the BRD9 bromodomain, leading to the targeted degradation of the BRD9 protein. BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has been identified as a dependency in several cancers, including synovial sarcoma and acute myeloid leukemia. However, as with any targeted therapy, the development of resistance is a significant clinical challenge. This guide provides a framework for utilizing genome-wide CRISPR-Cas9 screens to proactively identify and characterize mechanisms of resistance to these novel BRD9 degraders, a critical step in developing robust and durable therapeutic strategies.

The Power of CRISPR in Unmasking Resistance

Genome-wide CRISPR-Cas9 screens are a powerful, unbiased approach to systematically identify genes whose loss-of-function confers resistance to a specific therapeutic agent.[1] By introducing a library of single-guide RNAs (sgRNAs) that target and knock out every gene in the genome into a population of cancer cells, researchers can select for cells that survive and proliferate in the presence of a drug. Subsequent deep sequencing of the sgRNA population in the resistant cells reveals which gene knockouts are enriched, thereby identifying the genes and pathways that mediate resistance.

Comparative Analysis: CRISPR Screens vs. Other Methodologies

While other methods exist for investigating drug resistance, such as sequencing of resistant clones and transcriptomic profiling, CRISPR screens offer distinct advantages. They provide a direct causal link between a specific gene loss and the resistance phenotype, and they can uncover novel and unexpected resistance mechanisms that might be missed by methods focused on transcriptional or mutational changes alone.

Hypothetical CRISPR Screen Data for a Novel BRD9 Degrader

To illustrate the potential outcomes of a CRISPR screen, the following table summarizes hypothetical data from a genome-wide screen in a BRD9-dependent cancer cell line (e.g., synovial sarcoma) treated with a novel 7-Bromoimidazo[2,1-f]triazin-4-amine-based BRD9 degrader. The data is modeled on findings from CRISPR screens for other targeted therapies, such as BET bromodomain inhibitors.[1]

GeneFunctionLog2 Fold Change (Enrichment)p-valuePotential Role in Resistance
CRBN E3 ubiquitin ligase component8.5<0.001Loss prevents the degrader from engaging the ubiquitin-proteasome system.
CUL4B E3 ubiquitin ligase component7.9<0.001Essential scaffold protein for the CRBN E3 ligase complex.
DDB1 E3 ubiquitin ligase component7.2<0.001Component of the CUL4B-DDB1-CRBN E3 ligase complex.
Gene X Unknown5.8<0.01A novel, previously uncharacterized mediator of BRD9 degrader action.
Gene Y Transcriptional Activator4.5<0.05May activate a bypass signaling pathway that compensates for the loss of BRD9.

Experimental Protocols

A detailed methodology is crucial for the successful execution of a CRISPR screen to identify drug resistance mechanisms.

Protocol 1: Generation of Cas9-Expressing Cells
  • Lentiviral Transduction: Transduce the target cancer cell line (e.g., a BRD9-dependent synovial sarcoma cell line) with a lentiviral vector expressing Cas9 nuclease and a selection marker (e.g., blasticidin).

  • Selection: Select for a stable, polyclonal population of Cas9-expressing cells by treating with the appropriate antibiotic (e.g., blasticidin) for 7-10 days.

  • Validation: Confirm Cas9 expression by Western blot and assess its activity using a functional assay, such as the SURVEYOR nuclease assay or by transducing with an sgRNA targeting a surface protein followed by FACS analysis.

Protocol 2: Pooled Genome-Wide CRISPR-Cas9 Resistance Screen
  • Library Transduction: Transduce the stable Cas9-expressing cells with a pooled genome-wide sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells must be transduced to maintain a library representation of at least 200-500 cells per sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.

  • Baseline Cell Collection (T0): Harvest a sample of cells after selection to serve as the baseline representation of sgRNAs in the population.

  • Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and a treatment group exposed to the 7-Bromoimidazo[2,1-f]triazin-4-amine-based BRD9 degrader at a pre-determined inhibitory concentration (e.g., IC50-IC80).

  • Screening and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining the drug selection in the treatment group. Ensure that the cell number at each passage maintains the library representation.

  • Genomic DNA Extraction: Harvest the control and drug-treated cell populations at the end of the screen and extract genomic DNA.

  • sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and perform high-throughput sequencing to determine the representation of each sgRNA in the different populations.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control and T0 populations. Gene-level enrichment scores can be calculated using algorithms like MAGeCK.

Visualizing the Path to Resistance

Diagrams are essential for conceptualizing the experimental workflow and the potential biological pathways involved in resistance.

CRISPR_Screen_Workflow cluster_setup Phase 1: Library Preparation and Transduction cluster_screening Phase 2: Screening and Selection cluster_analysis Phase 3: Analysis cas9_cells Establish Cas9-Expressing Cancer Cell Line sgrna_library Amplify and Package Pooled sgRNA Library transduction Transduce Cas9 Cells with sgRNA Library (Low MOI) sgrna_library->transduction selection Puromycin Selection transduction->selection t0 Collect T0 Sample selection->t0 control Control Population (Vehicle Treatment) selection->control treated Treated Population (BRD9 Degrader) selection->treated culture_control Culture (14-21 days) control->culture_control culture_treated Culture (14-21 days) treated->culture_treated gdna_extraction Genomic DNA Extraction culture_control->gdna_extraction culture_treated->gdna_extraction sequencing High-Throughput Sequencing of sgRNAs gdna_extraction->sequencing data_analysis Data Analysis: Identify Enriched sgRNAs sequencing->data_analysis hit_validation Hit Validation and Mechanism of Action Studies data_analysis->hit_validation

Caption: Workflow for a genome-wide CRISPR-Cas9 screen to identify resistance mechanisms.

Resistance_Pathway cluster_degradation Standard Degrader Action cluster_resistance Potential Resistance Mechanisms degrader BRD9 Degrader brd9 BRD9 Protein degrader->brd9 crbn CRBN E3 Ligase degrader->crbn degradation BRD9 Degradation brd9->degradation crbn->degradation proteasome Proteasome proteasome->brd9 Degrades degradation->proteasome Ubiquitination loss_crbn Loss of CRBN loss_crbn->crbn Prevents Binding bypass_pathway Activation of Bypass Pathway bypass_pathway->brd9 Compensates for BRD9 Loss

Caption: Simplified signaling pathway illustrating potential resistance mechanisms to BRD9 degraders.

Conclusion

Proactively identifying potential resistance mechanisms is a cornerstone of modern drug development. Genome-wide CRISPR-Cas9 screens provide an unparalleled tool for achieving this for novel therapeutics like 7-Bromoimidazo[2,1-f]triazin-4-amine-based BRD9 degraders. The insights gained from such screens can inform the development of combination therapies to overcome resistance, identify patient populations most likely to respond, and ultimately lead to more effective and durable cancer treatments.

References

No In Vivo Efficacy Studies Found for PROTACs Synthesized with 7-Bromoimidazo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for in vivo efficacy studies of Proteolysis Targeting Chimeras (PROTACs) synthesized using 7-Bromoimidazo[2,1-f]triazin-4-amine as a component did not yield any specific preclinical or clinical data. This chemical moiety is not prominently featured in the currently available scientific literature concerning in vivo active PROTACs.

As an alternative, and to provide a guide in the requested format for researchers, this document presents a comparison of in vivo efficacy studies for a well-documented class of PROTACs: Bruton's Tyrosine Kinase (BTK) degraders. BTK is a clinically validated target in various B-cell malignancies, and several BTK-targeting PROTACs have advanced into preclinical and clinical development, offering a rich dataset for comparison.[1][2][3][4][5]

Illustrative Comparison Guide: In Vivo Efficacy of BTK-Targeting PROTACs

This guide compares the preclinical in vivo performance of several representative BTK PROTACs, providing available experimental data from studies in hematological malignancy models.

Mechanism of Action: PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[2] They consist of a ligand that binds the protein of interest (e.g., BTK) and another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC POI Protein of Interest (BTK) PROTAC->POI Binds E3 E3 Ligase (e.g., Cereblon) PROTAC->E3 Recruits TernaryComplex POI-PROTAC-E3 Complex UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI Polyubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degrades

A diagram illustrating the general mechanism of action for PROTACs.
BTK Signaling Pathway in B-Cells

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which promotes B-cell proliferation and survival.[5] Dysregulation of this pathway is a hallmark of many B-cell cancers.[4] PROTAC-mediated degradation of BTK aims to completely abolish both its kinase and scaffolding functions, offering a potential advantage over traditional kinase inhibitors.[4]

BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (NF-κB, MAPK, PI3K) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Simplified diagram of the BTK signaling cascade in B-cells.
Data Presentation: In Vivo Efficacy of BTK PROTACs

The following table summarizes publicly available in vivo efficacy data for several BTK-targeting PROTACs in preclinical models of hematological malignancies.

PROTAC Targeted Ligase Cancer Model Animal Model Dosing Regimen Key Efficacy Outcomes Reference
UBX-382 Cereblon (CRBN)Diffuse Large B-cell Lymphoma (DLBCL) - TMD-8 Xenograft (WT & C481S BTK)Mouse3 and 10 mg/kg, oral, for <2 weeksComplete tumor regression in both 3 and 10 mg/kg groups.[6][7][8][6][7][8][9]
DD-03-171 Cereblon (CRBN)DLBCL & Mantle Cell Lymphoma (MCL)Patient-Derived Xenograft (PDX) Mouse ModelsNot specifiedReduced tumor burden and extended survival.[10][4][10]
L18I Cereblon (CRBN)DLBCL - HBL-1 Xenograft (C481S BTK)MouseNot specifiedInduced rapid tumor regression.[5][11][5][11]
NX-5948 Cereblon (CRBN)DLBCL - TMD-8 Intracranial XenograftMouseNot specifiedDecreased intracranial tumor burden and improved survival; crosses the blood-brain barrier.[1][1]
BGB-16673 Cereblon (CRBN)DLBCL - TMD-8 XenograftMouseNot specifiedDemonstrated in vivo BTK degradation in the tumor model.[12][12]
SJF620 Cereblon (CRBN)Burkitt's Lymphoma - NAMALWA cells (for PK)MouseNot specifiedImproved pharmacokinetic profile ( Cl=40 .8 mL/min/kg, t½=1.62 h) compared to parent compound MT802.[13][13][14][15]
Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison of BTK PROTACs. Specific parameters may vary between studies.

1. Animal Models and Tumor Xenografts

  • Cell Lines: Human B-cell malignancy cell lines, such as TMD-8 (DLBCL) or HBL-1 (DLBCL), are cultured under standard conditions.[9][11] Cell lines may express wild-type (WT) or mutant forms of BTK (e.g., C481S) to test efficacy against resistance mechanisms.[9][11]

  • Animals: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor xenografts.

  • Implantation: A specified number of cancer cells (e.g., 5-10 x 10⁶) are suspended in a suitable medium (like PBS or Matrigel) and injected subcutaneously or orthotopically (e.g., intracranial for brain lymphoma models) into the mice.[1]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and body weight is monitored as a general indicator of toxicity.

2. In Vivo Efficacy and Pharmacodynamic Studies

  • Dosing: Once tumors reach the target size, animals are randomized into vehicle control and treatment groups. The PROTAC is administered via a clinically relevant route, such as oral gavage (p.o.), at specified doses and schedules (e.g., once daily).[6][9]

  • Efficacy Assessment: The primary efficacy endpoint is typically tumor growth inhibition (TGI). Tumor volumes in treated groups are compared to the vehicle control group. Other key endpoints may include complete tumor regression and overall survival.[3][9][10]

  • Pharmacodynamic (PD) Assessment: To confirm the mechanism of action, tumor tissues and/or peripheral blood mononuclear cells (PBMCs) are collected at various time points after dosing. The level of the target protein (BTK) is quantified using methods like Western Blot or mass spectrometry to determine the extent and duration of protein degradation.[12]

3. Pharmacokinetic (PK) Studies

  • Administration: A single dose of the PROTAC is administered to animals (e.g., mice or rats) via intravenous (IV) and oral (p.o.) routes.

  • Sample Collection: Blood samples are collected at multiple time points post-administration.

  • Analysis: The concentration of the PROTAC in plasma is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Parameter Calculation: Key PK parameters are calculated, including clearance (Cl), half-life (t½), and oral bioavailability (%F), to assess the drug's suitability for in vivo studies.[13][14]

Experimental Workflow

In Vivo Efficacy Workflow start Start: Cell Line Culture implant Tumor Cell Implantation in Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Vehicle & Treatment Groups growth->randomize dose PROTAC Administration (e.g., Oral Gavage) randomize->dose monitor Monitor Tumor Volume & Animal Well-being dose->monitor Daily/Scheduled pd_pk Pharmacodynamic (PD) & Pharmacokinetic (PK) Analysis dose->pd_pk Sample Collection endpoints Efficacy Endpoints: - Tumor Growth Inhibition - Survival Analysis monitor->endpoints end End of Study endpoints->end pd_pk->end

A typical workflow for preclinical in vivo efficacy studies of a PROTAC.

References

Comparative Pharmacokinetics of RIPK2 Degraders and Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the pharmacokinetic properties and oral bioavailability of representative Receptor-Interacting Protein Kinase 2 (RIPK2) degraders and inhibitors. As specific data for 7-Bromoimidazo[2,1-f]triazin-4-amine degraders are not publicly available, this document utilizes data from structurally related RIPK2 modulators to provide valuable insights for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison, supported by detailed experimental methodologies.

Quantitative Data Summary: A Comparative Overview

The pharmacokinetic profiles of several RIPK2 inhibitors and a Proteolysis Targeting Chimera (PROTAC) degrader are summarized in the table below. This data allows for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

CompoundSpeciesDose (mg/kg)RouteCmax (nM)Tmax (h)AUC (nM·h)t½ (h)Oral Bioavailability (F%)
GSK583 Rat10PO133 (blood)41100 (blood)3.139[1]
Mouse10PO37 (blood)2237 (blood)2.3Moderate[1]
Compound 3 (GSK583 analog) Rat10PO1100 (blood)613000 (blood)5.485[1]
BI 706039 Mouse0.3PO157 (plasma)~2~562 (plasma)NDND[2][3]
Mouse3.0PO704 (plasma)~2~2374 (plasma)NDND[2][3]
Mouse24.0PO24,585 (plasma)~2~222,912 (plasma)NDND[2][3]
PROTAC 6 Rat20SC~1000 (plasma)24NDNDN/A
PROTAC 7 Rat3IVNDND1000 (plasma)1.5N/A
Rat10PO100 (plasma)41000 (plasma)2.510

ND: Not Determined, N/A: Not Applicable, PO: Oral, IV: Intravenous, SC: Subcutaneous.

Detailed Experimental Protocols

Below is a representative, step-by-step protocol for conducting an in vivo pharmacokinetic study in rats to assess the oral bioavailability of a small molecule inhibitor or degrader.

Objective

To characterize the pharmacokinetic profile and determine the absolute oral bioavailability of a test compound in Sprague-Dawley rats.

Materials
  • Test compound

  • Appropriate vehicle for formulation (e.g., 0.5% carboxymethylcellulose, 10% DMSO/40% PEG300/5% Tween-80/45% saline)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Syringes

  • Anticoagulant-coated blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

  • -80°C freezer

  • Validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) system

Procedure
  • Animal Acclimatization and Preparation:

    • Acclimate rats to the housing facility for a minimum of 3-5 days before the study.[2]

    • Fast animals overnight prior to dosing, ensuring free access to water.[4]

  • Dosing Formulation:

    • Prepare the dosing formulation on the day of the experiment.

    • For oral (PO) administration, create a homogenous suspension or solution of the test compound in the selected vehicle.

    • For intravenous (IV) administration, dissolve the compound in a suitable vehicle for injection.

  • Dose Administration:

    • Divide rats into two groups: one for oral administration and one for intravenous administration (for bioavailability calculation).

    • Oral Group: Administer the formulation using an oral gavage needle at the desired dose.[4]

    • Intravenous Group: Administer the solution via tail vein injection.[2]

  • Blood Sampling:

    • Collect blood samples (approximately 200-300 µL) at predetermined time points from a suitable site, such as the tail vein or via a cannula.[5]

    • Example time points for oral dosing: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]

    • Example time points for IV dosing: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]

    • Place samples in anticoagulant-coated tubes.

  • Plasma Processing and Storage:

    • Centrifuge the blood samples to separate the plasma.[5]

    • Transfer the plasma supernatant to labeled tubes and store at -80°C until analysis.[5]

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[6]

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

    • Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizing Key Processes

To better understand the experimental and biological contexts, the following diagrams illustrate the pharmacokinetic workflow and the relevant signaling pathway.

experimental_workflow Pharmacokinetic Assessment Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling_processing Sampling & Processing cluster_analysis_interpretation Analysis & Interpretation acclimatization Animal Acclimatization formulation Dosing Formulation acclimatization->formulation po_dosing Oral (PO) Dosing formulation->po_dosing iv_dosing Intravenous (IV) Dosing formulation->iv_dosing blood_collection Serial Blood Collection po_dosing->blood_collection iv_dosing->blood_collection plasma_separation Plasma Separation & Storage blood_collection->plasma_separation bioanalysis LC-MS/MS Bioanalysis plasma_separation->bioanalysis pk_parameters Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) bioanalysis->pk_parameters nod_ripk2_pathway NOD/RIPK2 Signaling Pathway cluster_stimulus Extracellular/Intracellular Stimulus cluster_cytosol Cytosol cluster_nuc Nucleus PAMPs Bacterial PAMPs (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 RIPK2->TAK1 Ubiquitination & Activation IKK IKK Complex TAK1->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Releases Gene Pro-inflammatory Gene Transcription NFkB->Gene Nuclear Translocation

References

Comparative analysis of ternary complex stability for different imidazotriazine-based degraders

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biophysical parameters governing the formation and stability of ternary complexes is crucial for the rational design of potent and selective proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of the ternary complex stability for various imidazotriazine-based degraders targeting the Bromodomain and Extra-Terminal (BET) family of proteins. The quantitative data presented, derived from key biophysical assays, offers insights into the structure-activity relationships that drive degrader efficacy.

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is a critical prerequisite for efficient target ubiquitination and subsequent degradation.[1][2] The stability of this complex is influenced by factors such as the intrinsic binding affinities of the PROTAC for both the target and the E3 ligase, as well as the cooperativity of the ternary complex formation.[1] This guide focuses on imidazotriazine-based BET degraders, a class of molecules that has shown significant promise in therapeutic development.

Quantitative Analysis of Ternary Complex Stability

The stability of the ternary complex can be quantitatively assessed using various biophysical techniques, including Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).[3][4][5] These methods provide key parameters such as the dissociation constant (KD), association rate constant (kon), dissociation rate constant (koff), and the cooperativity factor (α).

A notable example of an imidazotriazine-based BET degrader is GNE-987, which recruits the von Hippel-Lindau (VHL) E3 ligase.[6][7][8] Biophysical studies have revealed important characteristics of the ternary complexes formed by GNE-987. For instance, native mass spectrometry has been used to measure the formation of the ternary complex as a function of PROTAC concentration, providing a measure of complex affinity and stability.[6][7] Furthermore, SPR-based measurements have indicated that the ternary complex formed by GNE-987 with the first bromodomain of BRD4 (BRD4-BD1) and VHL is more stable than the complex formed with the second bromodomain (BRD4-BD2).[6][8]

Below is a summary of the available quantitative data for representative imidazotriazine-based BET degraders.

DegraderTargetE3 LigaseAssayK D (nM)k on (1/Ms)k off (1/s)Half-life (t 1/2) (s)Cooperativity (α)Reference
GNE-987 BRD4-BD1VHLNative MS---More Stable-[6][8]
BRD4-BD2VHLNative MS---Less Stable-[6][8]

Note: Specific quantitative values for KD, kon, koff, and cooperativity for GNE-987 from publicly available literature are limited. The table reflects the qualitative stability comparison found in the search results.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing ternary complex stability.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC Imidazotriazine-based PROTAC Ternary_Complex Ternary Complex (BET-PROTAC-E3) PROTAC->Ternary_Complex Target BET Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated BET Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Workflow for Ternary Complex Stability Analysis cluster_prep 1. Reagent Preparation cluster_assay 2. Biophysical Assay cluster_analysis 3. Data Analysis Degrader_Prep Prepare Imidazotriazine Degrader Stock SPR Surface Plasmon Resonance (SPR) Degrader_Prep->SPR TR_FRET Time-Resolved FRET (TR-FRET) Degrader_Prep->TR_FRET ITC Isothermal Titration Calorimetry (ITC) Degrader_Prep->ITC Protein_Prep Purify Target Protein (e.g., BRD4) and E3 Ligase (e.g., VHL) Protein_Prep->SPR Protein_Prep->TR_FRET Protein_Prep->ITC Binding_Kinetics Determine KD, kon, koff SPR->Binding_Kinetics TR_FRET->Binding_Kinetics ITC->Binding_Kinetics Cooperativity Calculate Cooperativity (α) Binding_Kinetics->Cooperativity Stability_Comparison Compare Ternary Complex Stability Cooperativity->Stability_Comparison

Caption: Experimental workflow for ternary complex analysis.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing data across different studies. The following are generalized methodologies for the key biophysical assays used to characterize ternary complex stability.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[3][9][10]

Objective: To determine the association (kon), dissociation (koff) rates, and equilibrium dissociation constant (KD) of the ternary complex.

Methodology:

  • Immobilization: Covalently couple the E3 ligase (e.g., VHL) to a sensor chip surface. A reference channel is prepared without the protein to serve as a control for non-specific binding.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the imidazotriazine-based degrader over the immobilized E3 ligase to determine the binary binding kinetics (kon and koff) and affinity (KD).

    • Separately, immobilize the target protein (e.g., BRD4) and inject the degrader to determine the other binary interaction parameters.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the degrader.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The binding response is monitored over time to determine the ternary complex formation and dissociation kinetics.

  • Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD for both binary and ternary interactions. The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.[9]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the formation of the ternary complex in solution.[5][11]

Objective: To quantify the formation of the ternary complex and determine the potency of the degrader in inducing this complex.

Methodology:

  • Reagent Preparation:

    • Label the target protein (e.g., BRD4) and the E3 ligase (e.g., CRBN) with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, typically via affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies or binding partners.

    • Prepare serial dilutions of the imidazotriazine-based degrader.

  • Assay Procedure:

    • In a microplate, combine the labeled target protein, labeled E3 ligase, and the degrader at various concentrations.

    • Incubate the mixture to allow for ternary complex formation to reach equilibrium.

  • Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is proportional to the amount of ternary complex formed.

  • Data Analysis: Plot the TR-FRET ratio against the degrader concentration. The resulting bell-shaped curve (due to the "hook effect" at high concentrations) can be used to determine the concentration of the degrader that promotes half-maximal complex formation (EC50) and the maximum signal, which is indicative of the maximal level of ternary complex formation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of ternary complex formation.

Methodology:

  • Sample Preparation:

    • Place a solution of the target protein in the sample cell of the calorimeter.

    • Fill the injection syringe with a solution of the imidazotriazine-based degrader.

    • To measure ternary complex formation, the target protein in the cell can be pre-incubated with a saturating concentration of the E3 ligase, or the degrader in the syringe can be pre-incubated with the E3 ligase.

  • Titration: Inject small aliquots of the degrader solution into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields a binding isotherm, which is then fitted to a suitable binding model to determine the KD, n, ΔH, and ΔS of the interaction.

Conclusion

The stability of the ternary complex is a key determinant of the efficacy of imidazotriazine-based degraders. The biophysical methods outlined in this guide provide a robust framework for the quantitative comparison of different degrader candidates. By systematically evaluating parameters such as binding affinity, kinetics, and cooperativity, researchers can gain valuable insights to guide the optimization of linker chemistry, warhead affinity, and E3 ligase engagement, ultimately leading to the development of more potent and selective therapeutics. Further studies providing a direct comparison of a wider range of imidazotriazine-based degraders are warranted to build a comprehensive understanding of their structure-stability-activity relationships.

References

Safety Operating Guide

Proper Disposal of 7-Bromoimidazo[2,1-f]triazin-4-amine: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine: A Step-by-Step Guide for Laboratory Professionals

The proper disposal of 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine, a halogenated heterocyclic amine, is crucial for maintaining laboratory safety and ensuring environmental protection. As a compound used in research and drug development, adherence to established protocols for hazardous waste management is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, in line with general laboratory safety standards and hazardous waste regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine must comply with local, state, and federal regulations.[1][3] The following is a generalized procedure based on best practices for halogenated organic compounds.

  • Waste Identification and Classification:

    • 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine is classified as a halogenated organic compound due to the presence of bromine.[4]

    • It should be treated as hazardous waste unless confirmed otherwise by a qualified safety professional.[1][5]

  • Segregation:

    • This compound and its waste must be segregated from other chemical waste streams to prevent potentially hazardous reactions.[2][5]

    • Specifically, keep it separate from:

      • Non-halogenated organic solvents.

      • Acids and bases.[2]

      • Oxidizing agents.

  • Waste Collection and Containerization:

    • Use a designated, properly labeled, and leak-proof container for collecting waste containing 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine. Plastic containers are often preferred for their durability.[6]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine".[5] Do not use abbreviations.

    • Keep the waste container securely closed except when adding waste.[1][6]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][6]

    • The SAA should be at or near the point of waste generation and inspected regularly for any signs of leakage.[2][6]

  • Disposal Request and Pickup:

    • Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) or a certified hazardous waste disposal contractor.[1][6]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][7]

Summary of Disposal and Safety Information

AspectGuideline
Chemical Classification Halogenated Organic Compound
Waste Category Hazardous Waste
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat
Handling Location Chemical fume hood
Primary Disposal Method Collection by a certified hazardous waste program
Waste Segregation Separate from non-halogenated organics, acids, bases, and oxidizers
Waste Container Labeled, leak-proof container (plastic preferred)
Storage Location Designated Satellite Accumulation Area (SAA)
Prohibited Disposal Methods Drain disposal, regular trash, evaporation[1][7]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine.

DisposalWorkflowstartStart: Have 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine WasteppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppeidentifyIdentify as HalogenatedOrganic WastesegregateSegregate from Incompatible Wastes(Acids, Bases, Non-halogenated)identify->segregateppe->identifycollectCollect in a Labeled,Leak-Proof Containersegregate->collectlabel_containerLabel Container:'Hazardous Waste''this compound'collect->label_containerstoreStore in DesignatedSatellite Accumulation Area (SAA)label_container->storecontact_ehsContact Environmental Health & Safety (EH&S)for Waste Pickupstore->contact_ehsendEnd: Waste Properly Disposedcontact_ehs->end

Caption: Workflow for the safe disposal of 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine

Essential Safety and Operational Guidance for 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine (CAS No. 1235374-44-3). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Summary and GHS Classification

7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine is classified as a hazardous substance. The following table summarizes its GHS classifications.[2][4]

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[5]

Pictograms:

alt text

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. Required at all times in the laboratory.[3]
Face shieldRequired when working outside of a fume hood or when there is a risk of splashing.[3][4]
Hand Protection Chemically resistant glovesInspect gloves for integrity before each use.[2][6] Use proper glove removal technique to avoid skin contact.[2][6]
Body Protection Flame-resistant laboratory coatMust be worn at all times in the research laboratory.[3]
Full-body protective suitRecommended for handling large quantities or in situations with a high risk of exposure.[2]
Respiratory Protection NIOSH-approved respiratorUse a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[2] Required when engineering controls (e.g., fume hood) are not sufficient.

Experimental Workflow and Handling Protocol

The following diagram outlines the standard workflow for handling 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine in a laboratory setting.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_setupPrepare Work Area (Fume Hood)prep_ppe->prep_setuphandling_weighWeigh Compoundprep_setup->handling_weighhandling_dissolveDissolve in Solventhandling_weigh->handling_dissolvehandling_reactionPerform Reactionhandling_dissolve->handling_reactioncleanup_decontaminateDecontaminate Glasswarehandling_reaction->cleanup_decontaminatecleanup_wasteSegregate and Label Wastecleanup_decontaminate->cleanup_wastecleanup_disposeDispose of Waste via Licensed Contractorcleanup_waste->cleanup_dispose

Caption: Workflow for handling 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine.

Methodology:

  • Preparation:

    • Before handling the compound, put on all required personal protective equipment as detailed in the PPE table.

    • Ensure that all work with the solid compound is conducted in a properly functioning chemical fume hood to avoid inhalation of dust.[2]

  • Handling:

    • Avoid the formation of dust and aerosols.[2][4]

    • Weigh the necessary amount of the compound carefully.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Avoid contact with skin and eyes.[2][4] In case of contact, follow the first aid measures outlined below.

  • First Aid Measures:

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[2][4]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] Consult a physician.[2][4]

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]

Disposal Plan

Proper disposal of 7-Bromoimidazo[2,1-f][1][2][3]triazin-4-amine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Treatment: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

  • Procedure:

    • Collect all waste material (unused compound, contaminated consumables) in a clearly labeled, sealed container.

    • The container label should include the chemical name and relevant hazard symbols.

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Arrange for pickup and disposal by a licensed professional waste disposal service.[2] Do not let the product enter drains.[2][4]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.